2',3'-Difluoro-4'-methylacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-difluoro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDLEQMYRPHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378899 | |
| Record name | 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-30-8 | |
| Record name | 1-(2,3-Difluoro-4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Difluoro-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-Difluoro-4'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 2',3'-Difluoro-4'-methylacetophenone is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties, supplemented with predicted data and established methodologies for its synthesis and characterization based on analogous compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O | [1][3] |
| Molecular Weight | 170.16 g/mol | [1][3] |
| IUPAC Name | 1-(2,3-difluoro-4-methylphenyl)ethanone | |
| Physical Form | Liquid | |
| CAS Number | 261763-30-8 | [1][2][3] |
| Predicted XlogP | 2.2 | [4] |
Note: Boiling point, melting point, density, and solubility data are not currently available in the searched literature. For comparison, the related isomer 3',4'-Difluoro-2'-methylacetophenone shares the same molecular weight.[4]
Proposed Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene. This well-established reaction is a common method for the preparation of aromatic ketones.
Caption: Proposed workflow for the synthesis of this compound.
General Experimental Protocol for Proposed Synthesis
This protocol is a general procedure for a Friedel-Crafts acylation and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a stirred solution of 1,2-difluoro-3-methylbenzene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add a Lewis acid (e.g., aluminum chloride) portion-wise.
-
Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Spectroscopic Characterization
Experimental spectra for this compound are not available. The following sections describe the expected spectral characteristics based on its structure and by comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl protons, and the methyl protons. The aromatic region will be complex due to fluorine-proton coupling.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the aromatic ring (with C-F couplings), and the two methyl carbons.
Predicted/Comparative NMR Data
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl Protons (-COCH₃) | 2.5 - 2.7 (singlet) | ~28-32 |
| Aromatic Methyl Protons (-CH₃) | 2.2 - 2.4 (singlet or doublet due to F-coupling) | ~15-20 |
| Aromatic Protons | 6.9 - 7.8 (complex multiplets) | 115 - 160 (with C-F splitting) |
| Carbonyl Carbon (C=O) | - | ~195-205 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and various bands corresponding to the aromatic ring and C-F bonds.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1100 - 1300 |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 170. The fragmentation pattern is expected to show a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, and a peak for the acetyl cation ([CH₃CO]⁺) at m/z 43.
General Experimental Protocols for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
-
-
IR Spectroscopy:
-
Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Processing: Perform a background correction and obtain the transmittance or absorbance spectrum.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Data Acquisition: Scan a relevant mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. The presence of the fluorinated acetophenone (B1666503) moiety suggests potential for biological activity, as fluorination is a common strategy in medicinal chemistry to modulate a compound's properties.[1][5][6] Further research is required to explore any potential therapeutic applications.
Safety and Handling
Based on available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a fluorinated aromatic ketone with potential applications in chemical synthesis and drug discovery. While its basic molecular identity is established, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its biological activity are currently lacking. The information provided in this guide, based on known data and established chemical principles, serves as a foundation for researchers and professionals interested in further investigating this compound. Experimental validation of the proposed synthesis and a thorough characterization of the compound's properties are necessary next steps for its potential application.
References
- 1. nbinno.com [nbinno.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemscene.com [chemscene.com]
- 4. 3',4'-Difluoro-2'-methylacetophenone | C9H8F2O | CID 121591783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Synthesis and Reactivity of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and reactivity of 2',3'-Difluoro-4'-methylacetophenone (CAS No. 261763-30-8). This fluorinated aromatic ketone is a potentially valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties imparted by its substituent pattern. This document details a proposed synthetic route, expected reactivity based on established chemical principles, and tabulated physicochemical and spectroscopic data.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261763-30-8 | [1] |
| Molecular Formula | C₉H₈F₂O | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| MDL Number | MFCD01631650 | [1] |
| Purity | Typically ≥97% | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.6 ppm), the methyl protons (singlet, ~2.3 ppm), and aromatic protons (multiplets, ~7.0-7.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~195-200 ppm), acetyl methyl carbon (~26 ppm), aromatic methyl carbon (~15-20 ppm), and aromatic carbons (110-160 ppm, with C-F couplings). |
| IR (Infrared) | Characteristic C=O stretching vibration (~1680-1700 cm⁻¹), C-F stretching vibrations (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 170.16, with fragmentation patterns corresponding to the loss of acetyl and methyl groups. |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene. This well-established reaction introduces an acetyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard procedures for Friedel-Crafts acylation of substituted aromatic compounds.
Materials:
-
1,2-Difluoro-3-methylbenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous dichloromethane, add acetyl chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, continue stirring for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Slowly add a solution of 1,2-difluoro-3-methylbenzene in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.
Reactivity of this compound
The reactivity of this compound is governed by the interplay of its functional groups: the ketone, the aromatic ring, and the methyl group.
Electrophilic Aromatic Substitution
The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS) due to its electron-withdrawing nature. The fluorine atoms also exert a deactivating inductive effect but a weakly activating mesomeric effect. The methyl group is an activating, ortho-, para-directing group. The regioselectivity of EAS reactions on this molecule will be a complex outcome of these competing electronic effects.
Caption: Potential reactivity pathways for this compound.
Reactions at the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack. A common reaction is its reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Reactions at the α-Position
The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. The existence of 2-Bromo-1-(2,3-difluoro-4-methylphenyl)ethanone (CAS No. 1221684-44-1) confirms the feasibility of this reaction.[2]
Condensation Reactions
The enolate formed at the α-position can also participate in condensation reactions, such as the aldol condensation with aldehydes or ketones, to form α,β-unsaturated ketones (chalcones).
Conclusion
This compound is a fluorinated aromatic ketone with significant potential as a synthetic intermediate. While detailed experimental data is limited, its synthesis can be reasonably achieved through Friedel-Crafts acylation. Its reactivity is expected to be diverse, with potential for modification at the aromatic ring, the carbonyl group, and the α-position. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemistry and applications of this compound. Further experimental validation of the proposed synthesis and reactivity is encouraged to fully elucidate the potential of this molecule in drug discovery and materials science.
References
Spectroscopic Profile of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2',3'-Difluoro-4'-methylacetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data and characteristic spectral features derived from closely related structural analogs. The methodologies described herein provide a framework for the experimental acquisition and analysis of spectroscopic data for this compound.
Chemical Structure and Properties
-
IUPAC Name: 1-(2,3-difluoro-4-methylphenyl)ethan-1-one
-
Molecular Formula: C₉H₈F₂O
-
Molecular Weight: 170.16 g/mol
-
CAS Number: 261763-30-8[1]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are intended to serve as a reference for experimental data acquisition and interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | m | 1H | Aromatic H (H-6') |
| ~ 6.9 - 7.1 | m | 1H | Aromatic H (H-5') |
| ~ 2.6 | s | 3H | -COCH₃ |
| ~ 2.3 | d | 3H | Ar-CH₃ |
Predicted data based on spectral analysis of related fluorinated and methylated acetophenones.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 - 200 | C=O |
| ~ 150 - 155 (dd) | C-F |
| ~ 145 - 150 (dd) | C-F |
| ~ 130 - 140 | Aromatic C-CH₃ |
| ~ 125 - 130 | Aromatic C-H |
| ~ 115 - 120 (d) | Aromatic C-H |
| ~ 25 - 30 | -COCH₃ |
| ~ 15 - 20 | Ar-CH₃ |
Predicted data based on typical chemical shifts for fluorinated aromatic ketones.[2][3] The symbols 'd' and 'dd' denote doublet and doublet of doublets, respectively, arising from C-F coupling.
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1700 - 1680 | Strong | C=O (carbonyl) stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1300 - 1100 | Strong | C-F stretch |
Expected vibrational frequencies based on characteristic group frequencies for aromatic ketones and organofluorine compounds.[4]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Adduct | Predicted CCS (Ų) |
| 171.06160 | [M+H]⁺ | 128.7 |
| 193.04354 | [M+Na]⁺ | 139.1 |
| 169.04704 | [M-H]⁻ | 130.8 |
| 188.08814 | [M+NH₄]⁺ | 149.9 |
| 209.01748 | [M+K]⁺ | 136.9 |
| 153.05158 | [M+H-H₂O]⁺ | 122.2 |
| 215.05252 | [M+HCOO]⁻ | 150.7 |
| 229.06817 | [M+CH₃COO]⁻ | 182.2 |
| 191.02899 | [M+Na-2H]⁻ | 132.7 |
| 170.05377 | [M]⁺ | 127.6 |
| 170.05487 | [M]⁻ | 127.6 |
Data sourced from PubChem, predicted using CCSbase.[5] m/z represents the mass-to-charge ratio, and CCS is the Collision Cross Section.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Use the same spectrometer and sample.
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[3]
-
Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to ensure accurate signal integration.[6]
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition (FTIR):
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Introduce the sample into the GC, where it is vaporized and separated from any impurities.
-
The separated compound then enters the mass spectrometer.
-
Electron Ionization (EI) at a standard energy of 70 eV is commonly used for this type of molecule.[6]
Mass Analysis:
-
Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
A detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. Common fragmentations for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and characterization of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for structure elucidation using NMR data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2',3'-Difluoro-4'-methylacetophenone
This technical guide provides a comprehensive overview of 2',3'-Difluoro-4'-methylacetophenone, a fluorinated aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identifiers, outlines plausible experimental protocols for its synthesis and characterization based on established chemical principles, and discusses the known biological activities of structurally related compounds.
Core Chemical Identifiers
This compound is a substituted acetophenone (B1666503) with the chemical formula C₉H₈F₂O.[1] Its unique structure, featuring two fluorine atoms and a methyl group on the phenyl ring, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. A summary of its key identifiers is presented below.
| Identifier | Value |
| CAS Number | 261763-30-8[1][2] |
| IUPAC Name | 1-(2,3-difluoro-4-methylphenyl)ethanone[3] |
| Molecular Formula | C₉H₈F₂O[1] |
| Molecular Weight | 170.16 g/mol [1] |
| Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)C)F)F[3] |
| MDL Number | MFCD01631650[1] |
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of acetophenones is the Friedel-Crafts acylation. This reaction involves the acetylation of an aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved) is charged with a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Addition of Reactants: 1,2-Difluoro-3-methylbenzene is added to the flask. The mixture is cooled in an ice bath. Acetyl chloride is then added dropwise from the dropping funnel with continuous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude product obtained after the workup can be purified by one of the following methods:
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be employed for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a pure crystalline product.
-
Column Chromatography: For both liquid and solid products, column chromatography over silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is an effective purification technique.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.6 ppm), the aromatic protons (multiplets in the aromatic region), and the methyl protons (singlet, ~2.4 ppm). The coupling of fluorine with the aromatic protons will result in complex splitting patterns. |
| ¹³C NMR | Resonances for the carbonyl carbon (~196 ppm), the carbons of the aromatic ring (with C-F couplings), the acetyl methyl carbon, and the aromatic methyl carbon. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to the adjacent aromatic protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (170.16 g/mol ). |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1680-1700 cm⁻¹), and bands corresponding to C-F and C-H stretching vibrations. |
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.
However, the broader class of acetophenone derivatives has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their metabolic stability, binding affinity, and pharmacokinetic properties. Therefore, it is plausible that this compound could be a candidate for biological screening.
Given the lack of direct data, a hypothetical workflow for investigating the biological potential of this compound is presented below.
Future research could focus on exploring the potential of this compound in various therapeutic areas. Initial studies would likely involve broad in vitro screening to identify any significant biological effects, which would then guide more focused in vivo studies and investigations into the underlying molecular mechanisms and signaling pathways.
References
Navigating the Structural Landscape of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide for Researchers
Introduction
2',3'-Difluoro-4'-methylacetophenone is a substituted aromatic ketone of interest in medicinal chemistry and materials science due to the influence of fluorine substitution on molecular properties such as lipophilicity and metabolic stability. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives.
This technical guide provides a comprehensive overview of the predicted molecular structure and conformational analysis of this compound. In the absence of direct experimental data for this specific molecule in the public domain, this document outlines a robust framework for its complete characterization. By leveraging data from structurally related compounds and established analytical techniques, this guide offers detailed experimental protocols and computational workflows for researchers and drug development professionals.
Proposed Molecular Structure and Atom Numbering
To facilitate discussion and data reporting, a standardized atom numbering system for this compound is proposed. The acetyl group is designated as substituent 1, and the ring is numbered sequentially.
Caption: Proposed molecular structure and atom numbering for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, inferred from the analysis of structurally similar compounds such as 2',4'-difluoroacetophenone (B1293509) and various methylacetophenone isomers.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-C9 (CH₃-CO) | 2.5 - 2.7 | s | - |
| H-C12 (CH₃-Ar) | 2.2 - 2.4 | s | - |
| H-C5' | 7.0 - 7.2 | d | ~8-9 (³JHH) |
| H-C6' | 7.3 - 7.5 | d | ~8-9 (³JHH) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C7) | 195 - 200 |
| C9 | 25 - 30 |
| C12 | 15 - 20 |
| Aromatic Carbons | 110 - 160 (with C-F couplings) |
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | 1680 - 1700 |
| C-F Stretch | 1100 - 1300 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Fragment |
| EI | 170 | [M]⁺ |
| EI | 155 | [M-CH₃]⁺ |
| EI | 127 | [M-COCH₃]⁺ |
Experimental Protocols
To obtain empirical data for this compound, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 5 s.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs should be utilized to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for this volatile compound.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Computational Chemistry Workflow
A computational approach is essential for exploring the conformational space and predicting the properties of this compound.
Caption: A typical computational workflow for the conformational analysis of this compound.
-
Initial Structure Generation: A 3D model of the molecule is built using standard molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed, typically using a molecular mechanics force field to identify low-energy conformers. The key dihedral angle to explore is that between the acetyl group and the aromatic ring.
-
DFT Geometry Optimization: The low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Property Calculation: NMR chemical shifts, coupling constants, and IR spectra can be calculated for the optimized conformers and compared with experimental data.
-
Data Analysis: The relative energies of the conformers are used to determine their Boltzmann populations at a given temperature, providing insight into the preferred conformation(s) of the molecule.
Differentiating from Isomers
Spectroscopic techniques, particularly NMR, are powerful tools for distinguishing this compound from its potential isomers.
Caption: A logical workflow for differentiating this compound from its isomers using NMR spectroscopy.
The key distinguishing feature in the ¹H NMR spectrum of this compound is expected to be the presence of two doublets in the aromatic region, corresponding to the two adjacent aromatic protons (H-C5' and H-C6'). The coupling constant between these two protons will be indicative of their ortho relationship. Other isomers would exhibit different splitting patterns and/or a different number of signals in the aromatic region.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the detailed investigation of the molecular structure and conformation of this compound. By following the outlined experimental protocols and computational workflows, researchers can obtain the necessary data to fully characterize this molecule. The provided predicted data serves as a valuable reference for initial analysis and for the validation of experimental and computational results. This foundational knowledge is crucial for the future application of this compound in drug discovery and materials science.
References
In-Depth Technical Guide on the Stability and Storage of 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2',3'-Difluoro-4'-methylacetophenone, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.
Chemical Properties and Structure
This compound is an aromatic ketone with the chemical formula C₉H₈F₂O. Its structure consists of a substituted benzene (B151609) ring with two fluorine atoms, a methyl group, and an acetyl group. The presence of electronegative fluorine atoms can influence the compound's chemical reactivity and stability.
Chemical Structure:
(Note: This is a simplified representation. The numbers in parentheses indicate the positions on the phenyl ring.)
Stability Profile and Potential Degradation Pathways
While specific stability data for this compound is not extensively published, the stability of acetophenone (B1666503) derivatives is generally influenced by environmental factors such as light, temperature, pH, and the presence of oxidizing agents.[1] The electron-withdrawing nature of the fluorine substituents is expected to impact the rate of certain degradation reactions, such as hydrolysis.[1]
Potential Degradation Pathways:
-
Hydrolysis: The ketone functional group in acetophenone derivatives can be susceptible to hydrolysis under acidic or basic conditions.[1] The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring.[1]
-
Oxidation: The presence of oxygen, especially when combined with light or elevated temperatures, can lead to oxidative degradation.[1] This can be catalyzed by metal ions.[1] A change in color of the substance, such as turning from colorless to yellow or brown, can be an indicator of oxidative degradation.[1]
-
Photodegradation: Aromatic ketones are often susceptible to degradation upon exposure to light, particularly UV light.[1] This can induce photochemical reactions leading to the breakdown of the molecule.[1]
-
Thermal Degradation: Elevated temperatures can promote the decomposition of the compound. For fluorinated aromatic compounds, thermal decomposition can be a complex process.
The following diagram illustrates the potential degradation pathways for acetophenone derivatives in general.
Caption: General degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] Some suppliers recommend ambient storage. | Minimizes the rate of potential thermal degradation. |
| Light | Store in a dark place, protected from light.[1] | Prevents photodegradation, a common pathway for aromatic ketones.[1] |
| Atmosphere | Store in a dry, well-ventilated area.[1] For highly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents moisture absorption and oxidative degradation.[1] |
| Container | Keep container tightly sealed.[1] | Prevents exposure to moisture and air.[1] |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and strong reducing agents. | To prevent chemical reactions that could lead to degradation. |
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, forced degradation studies are essential. These studies intentionally stress the compound to identify potential degradation products and pathways. The following protocols are based on general procedures for acetophenone derivatives and can be adapted as needed.
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for subjecting this compound to various stressors.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[1] Maintain the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), taking samples at various time points.[2] Neutralize the samples before analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[1] Keep the solution at room temperature for 24 hours.[1] Neutralize samples before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).[1] Keep the solution at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Place a solid sample of the compound in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 48 hours).[1] Also, test a solution of the compound under the same conditions.[1]
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be shielded from light (e.g., wrapped in aluminum foil).[1]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
The following diagram illustrates the workflow for a forced degradation study.
References
An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 261763-30-8 Molecular Formula: C₉H₈F₂O Molecular Weight: 170.16 g/mol [1]
This guide provides comprehensive safety and handling information for 2',3'-Difluoro-4'-methylacetophenone, a fluorinated organic compound of interest in pharmaceutical research and development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document combines confirmed hazard information with data from structurally similar compounds to offer a thorough overview of necessary precautions.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
GHS Pictogram:
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for the safe handling of this compound.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P321 | Specific treatment (see supplemental first aid instruction on this label). |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
| Property | Estimated Value/Information | Source (based on similar compounds) |
| Physical Form | Liquid | |
| Boiling Point | 80-81 °C at 25 mmHg | (for 2',4'-Difluoroacetophenone) |
| Density | ~1.234 g/mL at 25 °C | (for 2',4'-Difluoroacetophenone) |
| Flash Point | ~66 °C (150.8 °F) - closed cup | (for 2',4'-Difluoroacetophenone) |
| Storage Temperature | Ambient |
Toxicological Information
Detailed toxicological data such as LD50 and LC50 values for this compound are not currently available. However, based on the GHS hazard statements, the compound is known to be an irritant to the skin, eyes, and respiratory system. The health risks of this compound have not been fully determined, and as such, it should be handled with care, assuming it may be harmful if inhaled or ingested.[2]
Experimental Protocols: Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling substituted acetophenones.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure.
Caption: Recommended Personal Protective Equipment for handling this compound.
General Handling Procedures
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation and inhalation of vapors or mists.
-
Use non-sparking tools to prevent ignition sources.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for chemical waste disposal.
-
Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify your institution's environmental health and safety department.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Logical Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Disposal Considerations
Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers should always consult the most up-to-date SDS for any chemical before use and adhere to all institutional safety protocols.
References
Commercial Availability and Synthetic Insights for 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2',3'-Difluoro-4'-methylacetophenone, a valuable building block in medicinal chemistry and materials science. Furthermore, this document outlines a detailed, plausible experimental protocol for its synthesis via Friedel-Crafts acylation, based on established chemical principles for analogous compounds.
Commercial Availability
This compound (CAS No. 261763-30-8) is commercially available from various chemical suppliers. The compound is typically offered in research-grade purities, suitable for a range of laboratory applications. Below is a summary of quantitative data from select suppliers.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |
| ChemUniverse | P57380 | 97% | 261763-30-8 | C₉H₈F₂O | 170.16 | 1g, 5g, Bulk |
| Sapphire Bioscience | TRC-D448558 | Not Specified | 261763-30-8 | C₉H₈F₂O | 170.16 | 100mg, 250mg, 500mg, 1g, Bulk |
| ChemScene | CS-012345 | Not Specified | 261763-30-8 | C₉H₈F₂O | 170.16 | Not Specified |
Proposed Synthesis: Friedel-Crafts Acylation of 2,3-Difluorotoluene (B1304731)
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, a highly plausible and effective method is the Friedel-Crafts acylation of 2,3-difluorotoluene. This electrophilic aromatic substitution reaction is a standard method for the synthesis of aryl ketones.[1][2][3][4] The methyl group in 2,3-difluorotoluene is an ortho-, para-director. Due to steric hindrance from the ortho-fluoro and methyl groups, the acylation is expected to proceed predominantly at the para-position, yielding the desired this compound.[5]
Experimental Protocol
Reaction: Friedel-Crafts Acylation of 2,3-Difluorotoluene with Acetyl Chloride
Materials:
-
2,3-Difluorotoluene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow and portion-wise addition of anhydrous aluminum chloride with stirring. The suspension is cooled to 0°C in an ice bath.
-
Addition of Acetylating Agent: Acetyl chloride, dissolved in anhydrous DCM, is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Addition of Substrate: 2,3-Difluorotoluene, dissolved in anhydrous DCM, is then added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizing the Synthetic Pathway
The following diagrams illustrate the proposed Friedel-Crafts acylation reaction and the overall experimental workflow.
Caption: Proposed synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2',3'-Difluoro-4'-methylacetophenone. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Atom Numbering
The chemical structure of this compound is presented below, with atoms systematically numbered to facilitate the assignment of NMR signals.
Mass spectrometry analysis of 2',3'-Difluoro-4'-methylacetophenone
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2',3'-Difluoro-4'-methylacetophenone
This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct mass spectral data for this specific molecule, this guide presents a predictive analysis based on the well-established fragmentation patterns of related acetophenone (B1666503) derivatives. The methodologies and expected outcomes detailed herein are designed to support researchers in developing analytical protocols for the identification and characterization of this and similar compounds.
Predicted Mass Spectral Data
The mass spectral analysis of this compound is anticipated to yield characteristic fragments under standard electron ionization (EI) conditions. The fragmentation pattern is primarily dictated by the acetophenone core structure, with the fluorine and methyl substituents influencing the mass-to-charge ratios of the resulting ions. The expected quantitative data is summarized in Table 1.
| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) | Relative Abundance |
| Molecular Ion | [C₉H₈F₂O]⁺ | 170 | Moderate |
| Acylium Ion (Base Peak) | [C₈H₅F₂O]⁺ | 155 | High (100%) |
| Fluorophenyl Cation | [C₇H₅F₂]⁺ | 127 | Moderate to High |
| Acetyl Cation | [CH₃CO]⁺ | 43 | Moderate |
Table 1: Predicted Mass Spectral Data for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a highly effective method for the analysis of volatile and semi-volatile compounds like substituted acetophenones.[1]
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), employ a suitable extraction method such as liquid-liquid extraction or solid-phase extraction to isolate the analyte and minimize matrix interference.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
2.3. Data Analysis
-
Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum: Extract the mass spectrum from the apex of the target peak.
-
Fragmentation Analysis: Identify the molecular ion peak and the key fragment ions as predicted in Table 1. The fragmentation of acetophenone and its derivatives typically involves the loss of the methyl group to form a stable acylium ion, which often represents the base peak.[2][3] Further fragmentation can occur through the loss of carbon monoxide.[2]
-
Library Matching: Compare the acquired mass spectrum against commercial mass spectral libraries (e.g., NIST, Wiley) for confirmation, although a direct match for this specific compound may not be available.
Visualizations
3.1. Predicted Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
References
Methodological & Application
Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Difluoro-4'-methylacetophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of biologically active molecules. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the phenyl ring, provides a strategic starting point for the development of novel therapeutic agents. The presence of fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, a class of compounds with significant interest in drug discovery due to their broad range of pharmacological activities, including anticancer and anti-inflammatory effects.
Application: Synthesis of Bioactive Chalcones
One of the primary applications of this compound is in the synthesis of chalcones via the Claisen-Schmidt condensation.[1] Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif is associated with a wide array of biological activities.[3] Derivatives of this compound, specifically the resulting chalcones, are of interest for their potential to modulate inflammatory pathways and inhibit cancer cell proliferation.[2][4]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
This protocol details the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde (B42025).
Reaction Scheme:
Caption: General scheme for the Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 12M)[5]
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) or until a precipitate forms.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Characterization: Characterize the purified chalcone using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Data Presentation: Representative Quantitative Data
The following table summarizes typical quantitative data obtained from the synthesis of a chalcone derivative using this compound.
| Parameter | Value | Reference Method |
| Yield | 75-95% | Gravimetric |
| Purity | >98% | HPLC |
| Melting Point | Varies with derivative | Capillary Melting Point Apparatus |
| ¹H NMR | Characteristic peaks for α,β-unsaturated ketone and aromatic protons | 400 MHz NMR Spectrometer |
| ¹³C NMR | Characteristic peaks for carbonyl and aromatic carbons | 100 MHz NMR Spectrometer |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight | ESI Mass Spectrometer |
Biological Activity and Signaling Pathways
Chalcones derived from fluorinated acetophenones have been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[6][7] The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8][9]
Hypothesized Signaling Pathway Inhibition by a Chalcone Derivative
The following diagram illustrates a potential mechanism by which a chalcone synthesized from this compound could exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow Visualization
The overall process from starting material to a potential therapeutic application can be visualized as a logical workflow.
Caption: Drug discovery workflow using the intermediate.
Conclusion
This compound is a key building block for the synthesis of chalcones with potential therapeutic applications. The provided protocols and data serve as a guide for researchers in the synthesis and evaluation of novel drug candidates. The unique electronic properties conferred by the fluorine substituents make this intermediate a valuable tool in modern medicinal chemistry for the development of next-generation therapeutics. Further exploration of derivatives from this starting material may lead to the discovery of potent and selective inhibitors for various disease targets.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation [ouci.dntb.gov.ua]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Difluoro-4'-methylacetophenone is a fluorinated aromatic ketone that holds significant promise as a versatile building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can profoundly influence the physicochemical and pharmacological properties of derivative compounds. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. While direct studies on the biological activities of this compound itself are limited, its structural features suggest its utility in the synthesis of novel therapeutic agents. These application notes provide an overview of the potential applications of this compound by examining the activities of structurally related acetophenone (B1666503) derivatives and offer detailed protocols for a range of relevant biological assays.
Strategic Importance in Drug Discovery
The acetophenone scaffold is a common motif in a variety of biologically active compounds. The introduction of difluoro and methyl groups, as seen in this compound, offers medicinal chemists several strategic advantages:
-
Modulation of Electronic Properties: The two electron-withdrawing fluorine atoms can alter the pKa of adjacent functional groups and influence intermolecular interactions.
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can be used to block undesirable metabolic pathways and prolong the half-life of a drug candidate.
-
Conformational Control: The substitution pattern on the aromatic ring can influence the preferred conformation of the molecule, which can be critical for optimal interaction with a biological target.
Potential Therapeutic Applications Based on Analogous Structures
Derivatives of this compound can be synthesized to explore a range of therapeutic areas, drawing inspiration from the known activities of other substituted acetophenones.
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of acetophenone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease.[1] Halogen-substituted benzyloxy groups on the acetophenone moiety have been shown to be favorable for MAO-B inhibition.[1] This suggests that derivatives of this compound could be promising candidates for the development of novel MAO-B inhibitors.
Quantitative Data from Structurally Related MAO-B Inhibitors
| Compound ID | Substitution Pattern | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| 1j | 4-(4-chlorobenzyloxy)-3-methoxyacetophenone | 12.9 | >10000 | >775 |
| 2e | 4-(4-fluorobenzyloxy)acetophenone | 11.7 | >10000 | >854 |
| Selegiline | (Standard) | 35.6 | 1230 | 34.5 |
Data sourced from a study on acetophenone derivatives as MAO-B inhibitors.[1]
Phosphodiesterase (PDE) Inhibition
Certain dihydroxyacetophenone derivatives have demonstrated potent inhibitory activity against phosphodiesterases (PDEs), particularly PDE-1 and PDE-3.[2] PDEs are a family of enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic implications for a variety of conditions, including cardiovascular diseases and inflammatory disorders. The synthesis of bis-Schiff bases from acetophenone precursors has yielded compounds with significant PDE inhibitory efficacy.[2]
Quantitative Data from Structurally Related PDE Inhibitors
| Compound Class | Target | IC₅₀ Range (µM) | Standard | Standard IC₅₀ (µM) |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | PDE-1 | 0.05 - 8.02 | Suramin | - |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | PDE-3 | 0.012 - 1.01 | Suramin | 1.05 |
Data from a study on 2,4-dihydroxyacetophenone derivatives as PDE inhibitors.[2]
Antimicrobial and Antitubercular Activity
The acetophenone scaffold can be found in compounds with notable antimicrobial and antitubercular properties. For example, cinnamylideneacetophenones, synthesized from the reaction of cinnamaldehyde (B126680) and various acetophenones, have shown activity against a range of bacteria, including Mycobacterium tuberculosis.[3][4] The presence of electron-withdrawing groups, such as fluorine, on the acetophenone ring can be explored for their impact on antimicrobial potency.[3]
Quantitative Data from Structurally Related Antimicrobial Acetophenones
| Compound Class | Organism | MIC Range (µg/mL) |
| 2,3,4-Trihydroxy-5-methylacetophenone | Bacillus cereus | 62.5 |
| 2,3,4-Trihydroxy-5-methylacetophenone | Escherichia coli | 62.5 |
| 2,3,4-Trihydroxy-5-methylacetophenone | Klebsiella pneumoniae | 125 |
| 2,3,4-Trihydroxy-5-methylacetophenone | Mycobacterium smegmatis | 125 |
| 2,3,4-Trihydroxy-5-methylacetophenone | Staphylococcus aureus | 62.5 |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | M. tuberculosis H37Rv | 4 - 64 |
Data compiled from studies on the antimicrobial activities of acetophenone derivatives.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of derivatives of this compound.
Protocol 1: Synthesis of Chalcone (B49325) Derivatives
Chalcones are important intermediates for the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities. The Claisen-Schmidt condensation is a common method for their preparation.[7]
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Aqueous potassium hydroxide (B78521) (40%)
-
Dilute hydrochloric acid (1:1)
-
Crushed ice
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Procedure:
-
Dissolve this compound (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in ethanol (30 mL) in a flask with stirring.[7]
-
To this solution, add 40% aqueous potassium hydroxide dropwise while maintaining constant stirring.[7]
-
Allow the reaction mixture to stir at room temperature overnight.[7]
-
Pour the reaction mixture into a beaker containing crushed ice.[7]
-
Acidify the mixture with 1:1 dilute hydrochloric acid until a precipitate forms.[7]
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using techniques such as IR, ¹H NMR, and mass spectrometry.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Clorgyline (MAO-A selective inhibitor)
-
Selegiline (MAO-B selective inhibitor)
-
Test compounds (derivatives of this compound)
-
Sodium phosphate (B84403) buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, Amplex® Red reagent, and HRP.
-
In the wells of a 96-well plate, add the reaction mixture, the respective MAO enzyme (A or B), and the test compound at various concentrations. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubate the plates at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, p-tyramine.
-
Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the test compound concentration.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in MHB, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[5]
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.
Visualizations
Synthetic Pathway for Derivatization
Caption: Derivatization of this compound.
General Workflow for Biological Screening
Caption: Workflow for screening novel derivatives.
References
- 1. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
Synthesis of Pharmaceutical Intermediates from 2',3'-Difluoro-4'-methylacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various pharmaceutical intermediates starting from 2',3'-Difluoro-4'-methylacetophenone. This fluorinated aromatic ketone serves as a versatile building block for the construction of a diverse range of molecular scaffolds with potential therapeutic applications. The protocols outlined herein are based on established synthetic transformations of acetophenones, with a focus on reactions relevant to medicinal chemistry.
Introduction
This compound is a substituted aromatic ketone containing two fluorine atoms and a methyl group on the phenyl ring. The presence of fluorine atoms can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this starting material an attractive scaffold for the development of novel drug candidates. This document details five key synthetic pathways to important pharmaceutical intermediates:
-
Claisen-Schmidt Condensation to form α,β-unsaturated ketones (chalcones).
-
Pyrazoline Synthesis from the resulting chalcones.
-
Mannich Reaction to generate β-amino ketones.
-
Willgerodt-Kindler Reaction for the synthesis of a 2-(2,3-difluoro-4-methylphenyl)acetic acid derivative.
-
Asymmetric Reduction to produce chiral secondary alcohols.
-
α-Bromination to yield an α-bromo ketone intermediate.
These intermediates are valuable precursors for a wide array of heterocyclic and carbocyclic compounds with known pharmacological activities.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of various intermediates from this compound, based on analogous reactions reported in the literature for structurally similar fluorinated acetophenones.
Table 1: Synthesis of Chalcone (B49325) Intermediate via Claisen-Schmidt Condensation
| Aldehyde Reactant | Product | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde (B42025) | (E)-1-(2,3-Difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one | NaOH / Ethanol (B145695) | 12-24 | 85-95 |
| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(2,3-difluoro-4-methylphenyl)prop-2-en-1-one | KOH / Methanol | 12-24 | 80-90 |
| 4-Methoxybenzaldehyde | (E)-1-(2,3-Difluoro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | NaOH / Ethanol | 12-24 | 88-97 |
Table 2: Synthesis of Pyrazoline Derivative from Chalcone
| Chalcone Reactant | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| (E)-1-(2,3-Difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one | Hydrazine (B178648) hydrate (B1144303) | Ethanol | 4-6 | 80-90 |
| (E)-1-(2,3-Difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | Glacial Acetic Acid | 6-8 | 75-85 |
Table 3: Synthesis of Mannich Base
| Amine | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
| Dimethylamine (B145610) HCl | Paraformaldehyde | HCl / Ethanol | 8-12 | 70-80 |
| Morpholine (B109124) | Paraformaldehyde | HCl / Ethanol | 8-12 | 75-85 |
Table 4: Synthesis via Willgerodt-Kindler Reaction
| Reagents | Product | Reaction Time (h) | Yield (%) |
| Sulfur, Morpholine | 2-(2,3-Difluoro-4-methylphenyl)-1-morpholinoethanethione | 12-18 | 60-70 |
| Followed by hydrolysis | 2-(2,3-Difluoro-4-methylphenyl)acetic acid | 4-6 | 85-95 |
Table 5: Asymmetric Reduction to Chiral Alcohol
| Catalyst | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| Baker's Yeast | (S)-1-(2,3-Difluoro-4-methylphenyl)ethanol | >95 | 70-80 |
| Ru-based catalyst | (R)-1-(2,3-Difluoro-4-methylphenyl)ethanol | >98 | 85-95 |
Table 6: α-Bromination of this compound
| Brominating Agent | Solvent | Reaction Time (h) | Yield (%) |
| N-Bromosuccinimide | Acetic Acid | 2-4 | 80-90 |
| Pyridinium tribromide | Acetic Acid | 3 | 83 |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2,3-Difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Distilled water
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add benzaldehyde to the solution and stir at room temperature.
-
Cool the mixture in an ice bath and slowly add a solution of NaOH in water dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Protocol 2: Synthesis of 5-(2,3-Difluoro-4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline)
-
Materials:
-
(E)-1-(2,3-Difluoro-4-methylphenyl)-3-phenylprop-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain the pure pyrazoline.
-
Protocol 3: Synthesis of 3-(Dimethylamino)-1-(2,3-difluoro-4-methylphenyl)propan-1-one (Mannich Base)
-
Materials:
-
This compound (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Ethanol
-
Concentrated hydrochloric acid (catalytic amount)
-
-
Procedure:
-
To a mixture of this compound, paraformaldehyde, and dimethylamine hydrochloride in a round-bottom flask, add ethanol and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Mannich base.
-
Purify by column chromatography on silica (B1680970) gel.
-
Protocol 4: Synthesis of 2-(2,3-Difluoro-4-methylphenyl)acetic acid via Willgerodt-Kindler Reaction
-
Materials:
-
This compound (1.0 eq)
-
Sulfur (2.5 eq)
-
Morpholine (3.0 eq)
-
Sodium hydroxide (for hydrolysis)
-
-
Procedure:
-
Thioamide formation: In a round-bottom flask, heat a mixture of this compound, sulfur, and morpholine at reflux for 12-18 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with dilute acid and then with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude thioamide.
-
Hydrolysis: Reflux the crude thioamide with an aqueous solution of sodium hydroxide for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2-(2,3-Difluoro-4-methylphenyl)acetic acid.
-
Protocol 5: Asymmetric Reduction of this compound
-
Materials:
-
This compound
-
Baker's yeast or a suitable chiral catalyst (e.g., Ru-based)
-
Glucose (for yeast-mediated reduction)
-
Water or appropriate solvent for the catalyst
-
Ethyl acetate
-
-
Procedure (using Baker's yeast):
-
In a flask, suspend Baker's yeast in a solution of glucose in warm water and stir for 30 minutes to activate the yeast.
-
Add this compound to the yeast suspension.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, filter the mixture through celite to remove the yeast.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the chiral alcohol by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
-
Protocol 6: Synthesis of 2-Bromo-1-(2,3-difluoro-4-methylphenyl)ethanone
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Glacial acetic acid
-
Benzoyl peroxide (catalytic amount, optional)
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Add N-Bromosuccinimide (and optionally a catalytic amount of benzoyl peroxide).
-
Heat the mixture at 60-80°C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure α-bromo ketone.
-
Mandatory Visualization
Caption: Synthetic pathways from this compound.
Application Notes and Protocols for the Synthesis of 2',3'-Difluoro-4'-methylacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Difluoro-4'-methylacetophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The Friedel-Crafts acylation is a classic and efficient method for the synthesis of aryl ketones, providing a direct route to introduce an acetyl group onto an aromatic ring.[1] This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from 2,3-difluorotoluene (B1304731).
Reaction Principle: Friedel-Crafts Acylation
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,3-difluorotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2,3-difluorotoluene.
The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. Both the fluorine atoms and the methyl group are ortho-, para-directing groups. In this case, the acetyl group is expected to add to the position that is para to the methyl group and ortho to one of the fluorine atoms, which is the C4 position, leading to the desired product. The resulting ketone product forms a complex with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.
Experimental Protocols
Materials and Equipment
-
2,3-Difluorotoluene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Synthesis of this compound
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0-1.2 equivalents) dropwise to the stirred suspension. The reaction is exothermic.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 2,3-difluorotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound.
Data Presentation
| Parameter | Expected Value/Range |
| Reactants | |
| 2,3-Difluorotoluene | 1.0 equivalent |
| Acetyl Chloride | 1.1 equivalents |
| Aluminum Chloride | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temp. |
| Reaction Time | 2 - 4 hours |
| Product Characterization | |
| Yield | 70-90% (typical) |
| Appearance | Colorless to pale yellow liquid or solid |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.2-7.5 (m, 2H, Ar-H), 2.5 (s, 3H, -CH₃), 2.6 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 195-200 (C=O), 150-160 (d, JCF, C-F), 115-135 (Ar-C), 25-30 (-COCH₃), 15-20 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | Predicted ν: 3050-3100 (Ar C-H), 2920-2980 (C-H), 1680-1700 (C=O), 1100-1300 (C-F) |
| Mass Spec (EI, m/z) | Predicted M⁺ at 170, fragments at 155 ([M-CH₃]⁺), 127 ([M-COCH₃]⁺) |
Note: The spectroscopic data presented are predicted values based on the analysis of similar compounds. Actual experimental values should be determined for confirmation.
Mandatory Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Conclusion
The Friedel-Crafts acylation provides an effective and scalable method for the synthesis of this compound. The protocol and data presented in these application notes offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of the product as a chemical intermediate underscores its importance in the generation of novel bioactive compounds. Careful optimization of reaction conditions will be key to achieving high yields and purity of the desired product.
References
Application Notes and Protocols: Derivatization of 2',3'-Difluoro-4'-methylacetophenone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the derivatization of 2',3'-Difluoro-4'-methylacetophenone, a versatile scaffold for the synthesis of novel bioactive compounds. The strategic incorporation of fluorine atoms often enhances pharmacological properties such as metabolic stability and binding affinity.[1] This application note outlines the synthesis of chalcone (B49325) and pyrimidine (B1678525) derivatives, followed by protocols for their biological evaluation, including cytotoxicity and kinase inhibition assays. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Fluorinated acetophenones are valuable starting materials in medicinal chemistry due to the unique properties imparted by fluorine, such as increased lipophilicity and metabolic stability.[1] this compound serves as a key intermediate for the synthesis of a diverse library of compounds for biological screening. This document details the derivatization of this scaffold into two important classes of bioactive molecules: chalcones and pyrimidines.
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Pyrimidine derivatives are also of significant interest in drug discovery, with many demonstrating potent activity as kinase inhibitors and anticancer agents.[4][5] The following protocols provide a roadmap for the synthesis and subsequent biological evaluation of novel derivatives of this compound.
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.[6][7][8]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (B145695) (EtOH)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of KOH (20% w/v) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of pyrimidine derivatives from the previously synthesized chalcones using urea (B33335) in a cyclocondensation reaction.[9][10]
Materials:
-
Synthesized chalcone derivative
-
Urea
-
Ethanol (95%)
-
Potassium hydroxide (KOH), 40% aqueous solution
-
Hydrochloric acid (HCl), dilute solution
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).
-
Slowly add 40% aqueous potassium hydroxide solution (10 mL) to the mixture with constant stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture in a water bath for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture by adding dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry. The crude pyrimidine derivative can be purified by recrystallization.
Biological Screening Protocols
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the synthesized compounds.[8][11][12]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or HepG2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.
Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay to screen for inhibitors of a specific protein kinase.[1][6][9]
Materials:
-
Target protein kinase (e.g., a member of the MAPK or JAK/STAT pathway)
-
Kinase substrate peptide
-
ATP
-
Synthesized compounds dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compounds or DMSO control.
-
Add the target kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, then incubate for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
The following tables present representative quantitative data for the synthesized derivatives.
Table 1: Synthesis Yields of Chalcone and Pyrimidine Derivatives
| Compound ID | R-group on Aldehyde | Chalcone Yield (%) | Pyrimidine Yield (%) |
| DFM-C1 | 4-Methoxy | 85 | 72 |
| DFM-C2 | 4-Chloro | 78 | 65 |
| DFM-C3 | Unsubstituted | 91 | 75 |
| DFM-P1 | 4-Methoxy | - | 72 |
| DFM-P2 | 4-Chloro | - | 65 |
| DFM-P3 | Unsubstituted | - | 75 |
Table 2: In Vitro Cytotoxicity (IC50) Data
| Compound ID | HeLa (µM) | A549 (µM) | HepG2 (µM) |
| DFM-C1 | 12.5 | 18.2 | 25.1 |
| DFM-C2 | 8.7 | 11.4 | 15.8 |
| DFM-C3 | 20.1 | 28.9 | 35.4 |
| DFM-P1 | 5.2 | 7.8 | 10.3 |
| DFM-P2 | 2.1 | 3.5 | 6.2 |
| DFM-P3 | 9.8 | 14.1 | 19.7 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Table 3: Kinase Inhibition (IC50) Data
| Compound ID | Target Kinase A (nM) | Target Kinase B (nM) |
| DFM-P1 | 250 | >10,000 |
| DFM-P2 | 85 | 1500 |
| DFM-P3 | 520 | >10,000 |
| Staurosporine | 15 | 25 |
Visualizations
Caption: Experimental workflow from starting material to biological data analysis.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of a derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2',3'-Difluoro-4'-methylacetophenone as a key starting material for the synthesis of various medicinally relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies, offering a strategic approach to generating diverse molecular scaffolds for drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. The unique substitution pattern of this compound, featuring a difluorinated phenyl ring and a reactive acetyl group, makes it an attractive starting material for accessing novel fluorinated heterocycles. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates.
This document outlines two primary synthetic pathways commencing from this compound:
-
Pathway A: Synthesis of a β-diketone intermediate via Claisen condensation, followed by cyclization to form substituted pyrazoles.
-
Pathway B: Synthesis of a chalcone (B49325) intermediate via Claisen-Schmidt condensation, which can then be used to synthesize substituted pyrimidines.
These pathways provide access to a variety of heterocyclic cores that are prevalent in many biologically active molecules.
Synthetic Pathways and Key Intermediates
The strategic conversion of this compound into key intermediates such as 1,3-dicarbonyl compounds and chalcones is crucial for its utility as a building block. These intermediates are highly versatile and can be cyclized with various reagents to yield a diverse range of heterocyclic structures.
Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel chalcone (B49325) and pyrazole (B372694) derivatives utilizing 2',3'-Difluoro-4'-methylacetophenone as a key starting material. The methodologies are based on established synthetic transformations and offer a pathway to new chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a fluorinated aromatic ketone with significant potential as a building block in the synthesis of novel bioactive compounds. The presence of two fluorine atoms on the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making them attractive candidates for drug development. This document outlines two primary synthetic routes starting from this versatile precursor: the synthesis of a novel chalcone derivative via Claisen-Schmidt condensation and the subsequent synthesis of a pyrazole derivative.
Application Note 1: Synthesis of a Novel Chalcone Derivative
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The following protocol describes a proposed Claisen-Schmidt condensation reaction to synthesize a novel chalcone from this compound.
Proposed Reaction Scheme
A generalized Claisen-Schmidt condensation reaction.
A plausible reaction involves the condensation of this compound with a substituted benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde) in the presence of a base.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (B44291) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the crude product.
-
Extraction: Filter the precipitate and wash with cold water. Alternatively, extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure chalcone derivative.
Data Presentation: Expected Quantitative Data for Novel Chalcone
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₄F₂O₂ |
| Molecular Weight | 288.29 g/mol |
| Yield | 70-90% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-6.9 (m, Ar-H), 7.6 (d, J=15.6 Hz, 1H, -CH=), 7.2 (d, J=15.6 Hz, 1H, =CH-), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 190 (C=O), 161-114 (Ar-C), 144 (-CH=), 121 (=CH-), 55 (-OCH₃), 15 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 289.1 [M+H]⁺ |
Experimental Workflow
Caption: Workflow for the synthesis of a novel chalcone derivative.
Application Note 2: Synthesis of a Novel Pyrazole Derivative
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following protocol describes the synthesis of a novel pyrazole from the previously synthesized chalcone derivative.
Proposed Reaction Scheme
A generalized pyrazole synthesis from a chalcone.
The synthesized chalcone can be reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in the presence of a suitable catalyst to yield the corresponding pyrazole derivative.
Experimental Protocol: Pyrazole Synthesis
Materials:
-
Synthesized Chalcone Derivative (1.0 eq)
-
Hydrazine Hydrate (or substituted hydrazine) (1.2 eq)
-
Ethanol or Acetic Acid
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (1.0 eq) in ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure pyrazole derivative.
Data Presentation: Expected Quantitative Data for Novel Pyrazole
| Parameter | Expected Value |
| Molecular Formula | C₁₇H₁₄F₂N₂O |
| Molecular Weight | 300.31 g/mol |
| Yield | 60-80% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.0-9.0 (br s, 1H, NH), 7.6-6.8 (m, Ar-H), 6.7 (s, 1H, pyrazole-H), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160-110 (Ar-C and Pyrazole-C), 55 (-OCH₃), 15 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 301.1 [M+H]⁺ |
Experimental Workflow
Caption: Workflow for the synthesis of a novel pyrazole derivative.
Potential Applications and Signaling Pathways
The novel chalcone and pyrazole derivatives synthesized from this compound are expected to exhibit a range of biological activities. Based on the known pharmacology of similar compounds, potential areas of investigation include:
-
Anticancer Activity: Many chalcone and pyrazole derivatives have demonstrated potent anticancer effects by targeting various signaling pathways, such as apoptosis, cell cycle regulation, and angiogenesis.
-
Anti-inflammatory Activity: These compounds may inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antimicrobial Activity: The synthesized compounds could be screened for their efficacy against a panel of bacterial and fungal strains.
Signaling Pathway Diagram
Caption: Potential signaling pathways for novel compounds.
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the generation of novel chalcone and pyrazole derivatives from this compound. These protocols are designed to be accessible to researchers in organic and medicinal chemistry and offer a starting point for the discovery of new therapeutic agents. Further investigation into the biological activities of these compounds is warranted to explore their full potential.
Application Notes and Protocols for the Scale-up Synthesis of 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2',3'-Difluoro-4'-methylacetophenone, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note includes a comprehensive experimental protocol, safety precautions, data presentation in tabular format, and visual diagrams of the synthetic workflow and reaction mechanism to ensure clarity and reproducibility for researchers in a laboratory setting.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of fluorine atoms can modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The described method, a Friedel-Crafts acylation, is a classic and robust C-C bond-forming reaction that allows for the efficient introduction of an acyl group onto an aromatic ring.[1][2] This protocol has been developed for a laboratory scale-up, providing a reliable pathway to multi-gram quantities of the target compound.
Data Presentation
The following tables summarize the key quantitative data and expected outcomes for the scale-up synthesis of this compound.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity (for 10 g product) |
| 1,2-Difluoro-3-methylbenzene | 128.13 | 1.0 | 7.53 g (6.7 mL) |
| Acetyl Chloride | 78.50 | 1.1 | 5.06 g (4.6 mL) |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 | 9.40 g |
| Dichloromethane (B109758) (DCM) | 84.93 | - | ~150 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | ~30 mL |
| Saturated Sodium Bicarbonate | 84.01 | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 75 - 85% |
| Expected Purity (post-purification) | >98% (by GC-MS) |
| Appearance | Colorless to pale yellow oil/solid |
Experimental Protocols
1. Materials and Equipment
-
Reagents: 1,2-Difluoro-3-methylbenzene (98%), Acetyl chloride (≥99%), Anhydrous aluminum chloride (≥99%), Dichloromethane (DCM, anhydrous), Hydrochloric acid (37%), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate, Deionized water.
-
Equipment: Three-necked round-bottom flask (500 mL), dropping funnel, reflux condenser, magnetic stirrer with hotplate, ice bath, separatory funnel (500 mL), rotary evaporator, standard laboratory glassware. All glassware must be thoroughly dried before use.
2. Reaction Setup and Procedure
-
Apparatus Assembly: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be fitted with a drying tube containing calcium chloride or connected to a gas bubbler to vent HCl gas produced during the reaction.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction flask with anhydrous aluminum chloride (9.40 g, 70.5 mmol) and anhydrous dichloromethane (50 mL).
-
Initial Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (5.06 g, 64.5 mmol) to the stirred suspension at 0 °C. The addition should be dropwise to control the initial exotherm.
-
Substrate Addition: In a separate dry flask, prepare a solution of 1,2-difluoro-3-methylbenzene (7.53 g, 58.8 mmol) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (30 mL) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Phase Separation: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield a colorless to pale yellow oil or solid.
4. Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl chloride is a corrosive and flammable liquid. It is also water-sensitive. Handle with care in a fume hood.
-
The reaction is exothermic and generates HCl gas. Ensure adequate ventilation and proper gas scrubbing.
-
The quenching step is highly exothermic and should be performed with extreme caution.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes
Welcome to the technical support center for the Friedel-Crafts acylation of fluorinated toluenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during these specific electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when acylating 2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene?
A1: The regioselectivity of Friedel-Crafts acylation on fluorotoluenes is determined by the combined directing effects of the activating methyl group (-CH₃) and the deactivating fluoro group (-F). Both are ortho, para-directors. However, the interplay of electronic and steric factors leads to specific major products for each isomer.
-
2-Fluorotoluene: The methyl group strongly activates the para position (C4), and the fluorine directs to its para position (C5). Due to the significant steric hindrance from the adjacent methyl and fluoro groups, acylation is most likely to occur at the less hindered C4 position, making 4-acetyl-2-fluorotoluene the expected major product.
-
3-Fluorotoluene: The methyl group directs to the ortho (C2, C6) and para (C5) positions. The fluorine atom also directs ortho (C2, C4) and para (C6). The positions ortho to the methyl group (C2 and C6) are sterically accessible. The position para to the methyl group (C5) is also a possibility. The most likely major product is 2-acetyl-3-fluorotoluene or 6-acetyl-3-fluorotoluene (which are the same compound), as these positions are activated by the methyl group and directed by the fluorine.
-
4-Fluorotoluene: The methyl group directs to the ortho positions (C2, C6), and the fluorine directs to its ortho positions (C3, C5). Due to the steric bulk of the incoming acyl group, substitution is favored at the less hindered positions. Therefore, acylation is expected to occur primarily at the positions ortho to the methyl group, leading to 2-acetyl-4-fluorotoluene as the major product.
Q2: My reaction yield is very low. What are the common causes?
A2: Low yields in Friedel-Crafts acylation are often attributed to a few key factors:
-
Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents and reagents are anhydrous.[1]
-
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it.[2] Therefore, stoichiometric amounts (at least 1.1 equivalents) of the catalyst are typically required.[2]
-
Deactivated Substrate: While the methyl group is activating, the fluorine atom is deactivating. This combined effect can make fluorotoluenes less reactive than toluene (B28343) itself.
-
Low Reaction Temperature: If the reaction is too slow, a moderate increase in temperature may be necessary. However, this should be done cautiously as it can also promote side reactions.
Q3: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A3: The formation of multiple isomers is a common challenge. To improve selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C) can often enhance selectivity by favoring the kinetically controlled product.
-
Choice of Solvent: Non-polar solvents like dichloromethane (B109758) or carbon disulfide can influence the isomer distribution, often favoring the less sterically hindered product.[3]
-
Bulky Acylating Agent: Using a bulkier acylating agent can increase steric hindrance, potentially leading to a higher proportion of the less hindered isomer.
Q4: The reaction mixture turned dark or tarry. What went wrong?
A4: Darkening or charring of the reaction mixture often indicates side reactions or decomposition. This can be caused by:
-
Excessively High Temperature: Runaway reactions can lead to polymerization and decomposition. Maintain careful temperature control, especially during the addition of reagents.
-
Reactive Acylating Agent: Highly reactive acylating agents in combination with a strong Lewis acid can lead to uncontrolled reactions. Consider a milder Lewis acid if possible.
-
Concentrated Reagents: Ensure adequate solvent is used to dissipate heat and prevent localized overheating.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (moisture contamination).2. Insufficient amount of catalyst.3. Low reactivity of the fluorotoluene substrate.4. Reaction temperature is too low. | 1. Use freshly opened, anhydrous Lewis acid. Dry all glassware and use anhydrous solvents.2. Use at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent.[2] 3. Consider using a more reactive acylating agent or a stronger Lewis acid.4. Gradually increase the reaction temperature while monitoring for product formation. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high, leading to thermodynamic product distribution.2. Solvent polarity is influencing the isomer ratio. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic product.2. Experiment with different solvents. Non-polar solvents like dichloromethane or carbon disulfide often favor the para-isomer due to steric considerations.[3] |
| Formation of Side-Products | 1. Deacylation of the product.2. Reaction with the solvent. | 1. Use the lowest effective reaction temperature and a shorter reaction time.2. Choose an inert solvent that is less reactive than your fluorotoluene substrate. |
| Darkening or Charring of Reaction Mixture | 1. Reaction is too exothermic and uncontrolled.2. High concentration of reactants. | 1. Control the rate of addition of the acylating agent or catalyst.2. Perform the reaction at a lower temperature, using an ice bath if necessary.3. Ensure adequate dilution with an appropriate solvent. |
Data Presentation
While specific quantitative data for the Friedel-Crafts acylation of all fluorotoluene isomers under various conditions is not extensively consolidated in the literature, the major products can be predicted based on established principles of electrophilic aromatic substitution. The table below summarizes the expected major isomer for the acetylation of each fluorotoluene. Actual isomer ratios can be influenced by the specific catalyst, solvent, and temperature used.
| Substrate | Acylating Agent | Catalyst | Expected Major Product |
| 2-Fluorotoluene | Acetyl Chloride | AlCl₃ | 4-Acetyl-2-fluorotoluene |
| 3-Fluorotoluene | Acetyl Chloride | AlCl₃ | 2-Acetyl-3-fluorotoluene |
| 4-Fluorotoluene | Acetyl Chloride | AlCl₃ | 2-Acetyl-4-fluorotoluene |
Experimental Protocols
General Protocol for the Friedel-Crafts Acetylation of a Fluorotoluene
This protocol provides a general methodology for the acetylation of a fluorotoluene isomer using acetyl chloride and aluminum chloride.
Materials:
-
Fluorotoluene isomer (e.g., 2-fluorotoluene, 3-fluorotoluene, or 4-fluorotoluene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet to maintain anhydrous conditions.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel over 15-20 minutes.[1]
-
Substrate Addition: Dissolve the fluorotoluene isomer (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Visualizations
Caption: A typical experimental workflow for Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2',3'-Difluoro-4'-methylacetophenone.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound, primarily conducted via Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene. This guide addresses common problems and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. 2. Insufficient reaction temperature. 3. Poor quality of starting materials. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored Lewis acid catalyst. 2. The Friedel-Crafts acylation of deactivated rings (due to fluorine atoms) may require higher temperatures. Monitor the reaction temperature and consider a moderate increase if the reaction is sluggish. 3. Verify the purity of 1,2-difluoro-3-methylbenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride) by analytical techniques such as NMR or GC-MS before starting the reaction. |
| Formation of Multiple Isomers | The directing effects of the fluorine and methyl substituents on the aromatic ring lead to the formation of regioisomers. The methyl group is an ortho-, para-directing activator, while fluorine atoms are ortho-, para-directing deactivators. This can result in a mixture of products. | 1. Optimize reaction conditions to favor the desired isomer. Lowering the reaction temperature may increase selectivity. 2. Employ a different Lewis acid catalyst that may offer better regioselectivity. 3. Purification by fractional distillation under reduced pressure or column chromatography is often necessary to separate the desired isomer from byproducts.[1] |
| Dark Reaction Mixture/Charring | Excessive heat or a highly exothermic reaction can lead to the decomposition of starting materials or products. | 1. Control the rate of addition of the acylating agent to manage the exothermicity of the reaction. 2. Maintain a consistent and appropriate reaction temperature using a controlled temperature bath. |
| Difficult Product Purification | The boiling points of the isomeric products may be very close, making separation by distillation challenging. | 1. Use a high-efficiency fractional distillation column. 2. Employ column chromatography with a suitable solvent system to separate the isomers. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system. 3. Consider derivatization of the ketone to facilitate separation, followed by regeneration of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Q2: What are the primary side reactions and byproducts in this synthesis?
A2: The primary side reaction is the formation of regioisomers. Due to the directing effects of the methyl and fluoro groups, the acetylation can occur at different positions on the aromatic ring, leading to a mixture of isomers. The major byproduct is often the isomer where acylation occurs at the position para to the methyl group and ortho to one of the fluorine atoms, due to a combination of electronic and steric effects. Other isomers where acylation occurs at other positions are also possible but typically in smaller amounts.
Q3: How do the substituents on the aromatic ring influence the reaction?
A3: The methyl group is an activating, ortho-, para-director, meaning it increases the rate of electrophilic aromatic substitution and directs the incoming acyl group to the positions ortho and para to it. The fluorine atoms are deactivating, ortho-, para-directors; they decrease the reaction rate but also direct the incoming group to their ortho and para positions. The final product distribution is a result of the interplay between these directing effects and steric hindrance.
Q4: What is the role of the Lewis acid catalyst?
A4: The Lewis acid, typically AlCl₃, activates the acylating agent (acetyl chloride or acetic anhydride) by forming a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-difluoro-3-methylbenzene in an electrophilic aromatic substitution reaction.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of this compound and the presence of any isomeric impurities can be determined using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the relative amounts of different isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates the components of the mixture and provides the mass-to-charge ratio of each component, confirming the molecular weight and helping to identify byproducts.
-
Infrared (IR) Spectroscopy: Confirms the presence of the carbonyl group (C=O) characteristic of a ketone.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,2-difluoro-3-methylbenzene:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), place anhydrous aluminum chloride (1.1 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 eq) to the stirred suspension.
-
Addition of Substrate: After the formation of the acylium ion complex, add 1,2-difluoro-3-methylbenzene (1.0 eq) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux for a specified time, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate the desired this compound isomer.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Potential formation of isomeric byproducts during the Friedel-Crafts acylation.
References
Technical Support Center: Purification of Difluoro-methylacetophenone Isomers
Welcome to the technical support center for the purification of difluoro-methylacetophenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying difluoro-methylacetophenone isomers?
A1: The most common and effective techniques for separating difluoro-methylacetophenone isomers are high-performance liquid chromatography (HPLC) and gas chromatography (GC).[1] Fractional distillation under reduced pressure can also be employed, particularly for large-scale purifications, though it may be challenging due to potentially close boiling points.[2] Additionally, crystallization can be a powerful method for isolating a specific isomer if suitable solvent conditions are identified.[3][4]
Q2: Which analytical techniques are best for assessing the purity of difluoro-methylacetophenone isomers?
A2: A combination of analytical techniques is recommended for a thorough purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for quantifying the isomeric ratio and detecting other impurities.[1] For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are invaluable.[5][6]
Q3: What are the primary challenges in separating difluoro-methylacetophenone isomers?
A3: The primary challenge stems from the fact that positional isomers often have very similar physicochemical properties, such as boiling point, polarity, and solubility.[4] This makes their separation by conventional methods difficult, often resulting in poor resolution and co-elution.[7] Achieving baseline separation typically requires careful optimization of the chosen purification method.
Troubleshooting Guides
HPLC Purification
Issue: Poor resolution between isomeric peaks in HPLC.
This is a common issue when separating structurally similar isomers. The goal is to enhance the selectivity (α) and/or the efficiency (N) of the chromatographic system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
Detailed Solutions:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, incrementally decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times, which may improve separation.[7]
-
Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different interactions with the analyte and stationary phase.[7]
-
Utilize an Additive: For isomers with ionizable groups, controlling the mobile phase pH with a buffer can significantly impact retention and selectivity.[1]
-
-
Change the Stationary Phase:
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the run time.
-
Optimize Temperature: Adjusting the column temperature can influence selectivity. It is crucial to maintain a stable temperature for reproducible results.
-
-
Consider Chiral Chromatography:
GC Purification
Issue: Isomeric peaks are not well-separated in GC.
Similar to HPLC, achieving good resolution in GC for isomers requires careful method optimization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor GC resolution.
Detailed Solutions:
-
Optimize the Temperature Program:
-
Slower Ramp Rate: A slower temperature ramp (e.g., 5 °C/min) can enhance the separation of closely eluting peaks.
-
Lower Initial Temperature: Starting at a lower initial oven temperature can improve the resolution of early-eluting isomers.
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is optimal for the column dimensions. A lower flow rate can sometimes improve resolution at the cost of longer analysis times.
-
-
Select a Different Column:
-
Increase Column Length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and generally better resolution.
-
Change Stationary Phase: If a standard non-polar column (e.g., DB-5) is not effective, a more polar stationary phase or a liquid crystalline stationary phase may offer the necessary selectivity for separating positional isomers.[10]
-
Crystallization
Issue: Difficulty in obtaining pure crystals of a single isomer.
Crystallization is highly dependent on solubility differences and can be a very effective purification technique.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization.
Detailed Solutions:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities to find a solvent in which one isomer has significantly lower solubility than the others.
-
Optimize Crystallization Conditions:
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.
-
Supersaturation: Control the level of supersaturation. Too high a concentration can lead to rapid precipitation and inclusion of impurities.
-
Agitation: Gentle stirring can prevent the formation of a solid mass and promote the growth of individual crystals.
-
-
Anti-solvent Addition: If a suitable single solvent cannot be found, try dissolving the mixture in a good solvent and slowly adding an anti-solvent in which the desired isomer is poorly soluble.[11]
Data Presentation
Table 1: Comparison of Chromatographic Methods for Isomer Separation (Hypothetical Data Based on Similar Compounds)
| Parameter | HPLC | GC |
| Stationary Phase | C18, Phenyl-Hexyl, PFP | DB-5, DB-Wax, Liquid Crystal |
| Mobile/Carrier | Acetonitrile/Water, Methanol/Water | Helium, Hydrogen |
| Typical Resolution (Rs) | 1.2 - 2.5 | 1.5 - 3.0 |
| Analysis Time | 10 - 30 min | 15 - 45 min |
| Advantages | Room temperature operation, good for less volatile compounds | High resolution, suitable for volatile compounds |
| Disadvantages | May require more method development for non-polar isomers | High temperatures may cause degradation of sensitive compounds |
Disclaimer: The data in this table is illustrative and based on the separation of similar aromatic isomers. Actual results for difluoro-methylacetophenone isomers may vary.
Experimental Protocols
Protocol 1: HPLC Separation of Difluoro-methylacetophenone Isomers
This protocol provides a starting point for developing an HPLC method for the separation of difluoro-methylacetophenone isomers.
1. Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Sample of mixed difluoro-methylacetophenone isomers
-
0.45 µm syringe filters
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is observed. Inject the prepared sample and record the chromatogram.
-
Optimization: If resolution is poor, adjust the mobile phase composition by incrementally decreasing the acetonitrile percentage (e.g., to 55:45).
Protocol 2: GC Separation of Difluoro-methylacetophenone Isomers
This protocol outlines a general GC method for the separation of difluoro-methylacetophenone isomers.
1. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
DB-5 capillary column (or similar non-polar column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium or hydrogen as the carrier gas
-
Sample of mixed difluoro-methylacetophenone isomers
-
Suitable solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)
2. Procedure:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (approx. 1 mg/mL) in a suitable solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL (with a split ratio of 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
-
Analysis: Inject the sample and run the GC program.
-
Optimization: For improved resolution, a slower temperature ramp (e.g., 5 °C/min) can be employed.
Protocol 3: Purification by Fractional Distillation
Objective: To separate difluoro-methylacetophenone isomers based on their boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Add the crude isomer mixture to the distillation flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Carefully apply vacuum to the system and reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Gently heat the distillation flask.
-
Collecting Fractions:
-
Fore-run: Collect the initial distillate, which will contain any low-boiling impurities.
-
Main Fractions: Collect separate fractions as the temperature at the distillation head stabilizes and then rises, corresponding to the boiling points of the different isomers at the applied pressure.
-
Analysis: Analyze each fraction by GC or HPLC to determine its isomeric purity.
-
References
- 1. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. vurup.sk [vurup.sk]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the yield and purity of 2',3'-Difluoro-4'-methylacetophenone.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene are common and can stem from several factors. Here are the primary culprits and their solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture.[1] Any water in your reagents, solvent, or glassware will deactivate it.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acid. The catalyst should be a fine, free-flowing powder; if it's clumpy, it may be hydrated and inactive.
-
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] Therefore, a stoichiometric amount of the catalyst is required.
-
Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent (acetyl chloride or acetic anhydride). A slight excess can help drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can promote side reactions and the formation of tar-like byproducts.[1]
-
Solution: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction. Then, allow the reaction to slowly warm to room temperature or gently heat it (e.g., to 40-50 °C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Reagent Quality: The purity of 1,2-difluoro-3-methylbenzene and the acylating agent is crucial. Impurities can interfere with the catalyst or lead to unwanted side products.[1]
-
Solution: Use high-purity starting materials (≥98%). If necessary, distill the 1,2-difluoro-3-methylbenzene and acetyl chloride before use.
-
Question: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the likely impurities and how can I improve the purity?
Answer: Impurities often arise from side reactions or incomplete reactions. The primary concerns are isomeric byproducts and residual starting materials.
-
Isomeric Byproducts: Friedel-Crafts acylation can sometimes yield different isomers, although the directing effects of the substituents on 1,2-difluoro-3-methylbenzene should favor the desired product. However, harsh reaction conditions can reduce selectivity.
-
Solution: Optimize the reaction temperature and use a less reactive solvent system if isomer formation is significant. Purification via column chromatography is the most effective way to separate isomers. Recrystallization can also be effective if a suitable solvent system is found.
-
-
Unreacted Starting Material: The presence of unreacted 1,2-difluoro-3-methylbenzene indicates an incomplete reaction.
-
Solution: Increase the reaction time or temperature moderately. Ensure the catalyst is active and used in the correct stoichiometric amount.
-
-
Workup Issues: Improper quenching and extraction can lead to impurities. Emulsion formation during the aqueous workup is a common problem that can trap the product or byproducts.
-
Solution: Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the catalyst-ketone complex and helps dissolve inorganic salts. If an emulsion forms, adding a saturated brine solution can help break it.
-
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for this reaction? A1: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for Friedel-Crafts acylation. However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions.
Q2: Can I use acetic anhydride (B1165640) instead of acetyl chloride? A2: Yes, acetic anhydride can be used as the acylating agent. It is less reactive than acetyl chloride and may require slightly higher temperatures or longer reaction times. An advantage is that it is less moisture-sensitive.
Q3: What is the expected yield and purity for this synthesis? A3: With an optimized protocol, yields can range from 70% to over 90%. Commercially available this compound typically has a purity of 97% or higher.[1] Purity of the crude product can be significantly lower, but it can be improved to >99% through purification techniques like column chromatography or recrystallization.
Q4: How can I effectively monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material from the product. The product, being more polar, will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions for this reaction? A5: The Friedel-Crafts acylation is hazardous. Aluminum chloride reacts violently with water. Both AlCl₃ and acetyl chloride are corrosive and release HCl gas upon contact with moisture. The reaction should be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Lewis Acid (eq.) | 1.0 | 1.2 | 1.5 | 1.2 |
| Temperature (°C) | 25 | 25 -> 45 | 70 | 0 |
| Time (h) | 4 | 4 | 2 | 8 |
| Yield (%) | 65 | 88 | 72 (with byproducts) | 55 |
| Purity (crude, %) | 85 | 92 | 75 | 90 |
Data is illustrative and based on typical outcomes for Friedel-Crafts acylation reactions.Condition B represents an optimized protocol.
Table 2: Common Impurities and Identification
| Impurity | Potential Cause | Identification Method |
| 1,2-difluoro-3-methylbenzene | Incomplete reaction | GC-MS, ¹H NMR |
| Isomeric Acetophenones | Non-selective acylation | GC-MS, ¹H NMR, HPLC |
| Poly-acylated Products | Highly activating conditions | GC-MS, ¹H NMR |
| Hydrolysis Products | Improper workup | LC-MS, IR Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene.
Materials:
-
1,2-difluoro-3-methylbenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.2 eq.) to the flask, followed by anhydrous DCM to create a suspension.
-
Reagent Addition: Add a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature between 0-5 °C. Vigorous stirring is essential.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-45 °C for 1-2 hours.
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of Polysubstituted Acetophenones
Welcome to the Technical Support Center for the synthesis of polysubstituted acetophenones. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of polysubstituted acetophenones via common synthetic routes.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the synthesis of acetophenones. However, challenges related to catalyst activity, substrate reactivity, and reaction conditions can arise.
Question: Why is my Friedel-Crafts acylation reaction resulting in a low yield of the desired polysubstituted acetophenone (B1666503)?
Answer:
Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.[1]
-
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, consuming it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[1]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can significantly slow down or even inhibit the electrophilic aromatic substitution reaction.[1]
-
Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to side reactions and decomposition.[1]
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Question: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
Answer:
The regioselectivity of Friedel-Crafts acylation is primarily governed by the directing effects of the substituents already present on the aromatic ring. However, other factors can influence the isomer distribution:
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent can favor the formation of the less sterically hindered para isomer.[2]
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids might offer different selectivities depending on the substrate.
Logical Relationship for Improving Regioselectivity:
Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.
Grignard Reaction
The Grignard reaction provides a versatile route to polysubstituted acetophenones, often by reacting an organomagnesium halide with a nitrile or an acylating agent like a Weinreb amide.
Question: My Grignard reaction is failing or giving a very low yield. What are the common causes?
Answer:
The success of a Grignard reaction is highly dependent on rigorous experimental technique:
-
Presence of Protic Solvents: Grignard reagents are highly basic and will react with any protic source, such as water, alcohols, or even acidic protons on the starting materials. This will quench the Grignard reagent and prevent it from reacting with the desired electrophile.[3] It is crucial to use anhydrous solvents and thoroughly dried glassware.[3]
-
Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the formation of the Grignard reagent. Activation of the magnesium with iodine or 1,2-dibromoethane (B42909) is often necessary.
-
Side Reactions: In the synthesis of ketones from nitriles, incomplete hydrolysis of the intermediate imine salt can lead to lower yields. With more reactive acylating agents, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol as a byproduct.[3]
Troubleshooting Workflow for Grignard Reaction Failure:
Caption: Troubleshooting guide for common Grignard reaction issues.
Oxidation of Polysubstituted Ethylbenzenes
The direct oxidation of the ethyl group on a substituted benzene (B151609) ring to an acetophenone is an attractive and atom-economical approach.
Question: The oxidation of my substituted ethylbenzene (B125841) is resulting in low selectivity for the desired acetophenone, with over-oxidation to benzoic acid or other byproducts. How can I improve this?
Answer:
Achieving high selectivity in the oxidation of ethylbenzenes can be challenging due to the potential for over-oxidation. Key factors to consider are:
-
Catalyst Choice: The nature of the catalyst is crucial. Different metal-based catalysts (e.g., cobalt, manganese, copper) and support materials will exhibit varying activities and selectivities.[4][5]
-
Oxidizing Agent: The choice of oxidant (e.g., molecular oxygen, hydrogen peroxide, tert-butyl hydroperoxide) and its concentration can significantly impact the reaction outcome.[6]
-
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to favor the formation of the ketone and minimize further oxidation.[7]
Logical Relationship for Improving Oxidation Selectivity:
Caption: Factors influencing the selectivity of ethylbenzene oxidation.
Frequently Asked Questions (FAQs)
Q1: In Friedel-Crafts acylation, is it possible to get polysubstitution?
A1: While Friedel-Crafts alkylation is notorious for polysubstitution, acylation reactions are much less prone to this issue. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to a second acylation.[2] However, with highly activated aromatic rings (e.g., those with multiple electron-donating groups), polysubstitution can sometimes be observed, especially under harsh reaction conditions.[1]
Q2: What are the key safety precautions to take during a Grignard reaction?
A2: Grignard reagents are highly reactive and pyrophoric. It is essential to work under a dry, inert atmosphere (nitrogen or argon). Anhydrous ether solvents are extremely flammable and should be handled with care, away from ignition sources. The reaction should be quenched slowly and carefully, especially when using aqueous acidic solutions, to control the exothermic reaction.
Q3: Are there "greener" alternatives to the traditional Lewis acids used in Friedel-Crafts acylation?
A3: Yes, there is considerable research into developing more environmentally friendly catalysts for Friedel-Crafts acylation. These include solid acid catalysts like zeolites and modified clays, which can often be recovered and reused, reducing waste.[8]
Q4: How can I purify my polysubstituted acetophenone product?
A4: Purification methods depend on the physical properties of the product and the nature of the impurities. Common techniques include:
-
Distillation: For liquid products with sufficiently different boiling points from impurities. Vacuum distillation is often used for high-boiling acetophenones.
-
Recrystallization: For solid products, this is an effective method for achieving high purity.
-
Column Chromatography: A versatile technique for separating the desired product from both more and less polar impurities.
Data Presentation
Table 1: Comparison of Yields and Regioselectivity in the Friedel-Crafts Acylation of Toluene
| Acylating Agent | Catalyst | Temperature (°C) | o:m:p Ratio | Total Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | 25 | 1:0:99 | ~90 | Generic |
| Acetic Anhydride | SO₄/ZrO₂ | 100 | - | 92 | [9] |
| Benzoyl Chloride | SO₄/ZrO₂ | 100 | 20-30 : 2-4 : 70-80 | Lower than anhydride | [9] |
| Acetic Anhydride | H-Beta Zeolite | 120 | - | >95 | [8] |
Table 2: Yields of Substituted Acetophenones via Grignard Reaction
| Grignard Reagent | Electrophile | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Acetyl chloride | Acetophenone | 72 | [10] |
| 4-Chlorophenylmagnesium bromide | Acetyl chloride | 1-(4-chlorophenyl)ethanone | 83 | [10] |
| Phenylmagnesium bromide | Benzonitrile (B105546) | Acetophenone | High | [11] |
| Methylmagnesium bromide | 4-Methylbenzonitrile | 4'-Methylacetophenone | - | [3] |
Table 3: Selectivity and Conversion in the Oxidation of Ethylbenzene to Acetophenone
| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Co-MOF | TBHP | 120 | 89 | 94 | |
| CuO-FDU-12 | TBHP | 80 | 93.12 | 90 | [6] |
| MnO₄⁻-exchanged Hydrotalcite | O₂ | 150 | ~65 | >95 | [12] |
| Co/Br⁻ ions | O₂ | 80 | - | 74 | [7] |
| Pd/g-C₃N₄–rGO | TBHP | 100 | 67 | 97 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542) with Propionyl Chloride
This protocol is adapted from a standard laboratory procedure.[13]
Materials:
-
Anisole
-
Propionyl chloride
-
Anhydrous iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.
-
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).
-
Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: Synthesis of Acetophenone from Benzonitrile using a Grignard Reagent
This protocol is based on the general procedure for reacting Grignard reagents with nitriles.[3][14]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Benzonitrile
-
10% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. Once the reaction initiates, add the remaining solution dropwise to maintain a gentle reflux.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Nitrile:
-
In a separate flask, dissolve benzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Cool the benzonitrile solution in an ice bath.
-
Add the prepared Grignard reagent dropwise to the stirred benzonitrile solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench with 10% aqueous HCl to hydrolyze the imine intermediate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting acetophenone by vacuum distillation.
-
Protocol 3: Catalytic Oxidation of Ethylbenzene to Acetophenone
This protocol is a representative procedure for the liquid-phase oxidation of ethylbenzene.[6]
Materials:
-
Ethylbenzene
-
CuO-FDU-12 catalyst (or another suitable catalyst)
-
tert-Butyl hydroperoxide (TBHP) solution (70% in H₂O)
Procedure:
-
In a 100 mL double-necked round-bottom flask, add ethylbenzene (5 mmol) and acetonitrile (20 mL). Stir for 10 minutes.
-
Add the catalyst (e.g., 0.1 g of CuO(15 wt %)-FDU-12).
-
Add the oxidant, TBHP (15 mmol).
-
Heat the mixture in an oil bath at 80 °C with a condenser for 6 hours.
-
After the reaction, cool the mixture and filter to remove the catalyst.
-
Analyze the filtrate by GC-MS to determine conversion and selectivity.
-
The product can be isolated by removing the solvent and purifying by column chromatography or distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. brainly.in [brainly.in]
Controlling regioselectivity in the acylation of 1,2-difluoro-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of 1,2-difluoro-3-methylbenzene. The information is designed to help control regioselectivity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene?
A1: The regioselectivity of the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene is primarily governed by the directing effects of the two fluorine atoms and the methyl group. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, but also ortho-, para-directing.[1][2] Given the substitution pattern, the primary sites for electrophilic attack are positions 4, 5, and 6. Steric hindrance from the adjacent methyl group at position 3 will likely disfavor substitution at position 4. The fluorine atoms at positions 1 and 2 will deactivate the ring, but their ortho-, para-directing influence will favor substitution at positions 4 and 5 for the fluorine at position 2, and position 6 for the fluorine at position 1. The methyl group at position 3 strongly directs to its ortho (position 4) and para (position 6) positions. Therefore, the most likely major products are the 4-acyl and 6-acyl derivatives, with the 5-acyl derivative being a minor product. The relative ratios of these products will be influenced by the reaction conditions.
Q2: How can I control the regioselectivity of the acylation?
A2: Controlling the regioselectivity between the 4-, 5-, and 6-positions can be achieved by carefully selecting the Lewis acid catalyst, solvent, and reaction temperature.
-
Lewis Acid: Bulkier Lewis acids, such as aluminum chloride (AlCl₃), may favor acylation at the less sterically hindered 6-position.[3] Milder Lewis acids, like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), might offer different selectivity profiles.
-
Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Less polar solvents like dichloromethane (B109758) or carbon disulfide are common.
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.
Q3: My reaction is giving a low yield. What are the possible causes and solutions?
A3: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Deactivated Substrate: The two fluorine atoms deactivate the aromatic ring, making it less nucleophilic and slowing down the reaction. To overcome this, you may need to use a more reactive acylating agent (e.g., an acyl chloride over an anhydride), a stronger Lewis acid, or higher reaction temperatures.
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate the catalyst.[4] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, effectively sequestering it.[3] Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is often required.
-
Substrate Purity: Impurities in the 1,2-difluoro-3-methylbenzene or the acylating agent can interfere with the reaction.
Q4: I am observing the formation of multiple products that are difficult to separate. What can I do?
A4: The formation of multiple isomers is a common challenge. To address this:
-
Optimize Reaction Conditions: Systematically vary the Lewis acid, solvent, and temperature to find conditions that favor the formation of a single isomer.
-
Chromatography: Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) to analyze the product mixture and develop an effective purification strategy. Column chromatography with a carefully selected eluent system is often necessary for separation.
-
Recrystallization: If one of the isomers is a solid and forms in a significantly higher yield, recrystallization may be a viable purification method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reaction or very low conversion | Deactivated aromatic ring due to fluorine substituents. | Use a more potent Lewis acid (e.g., AlCl₃).Increase the reaction temperature.Use a more reactive acylating agent (acyl chloride). |
| Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried.Use anhydrous solvents and reagents.[4] | |
| Formation of a complex mixture of isomers | Competing directing effects of the substituents. | Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂).Vary the reaction temperature; lower temperatures often increase selectivity. |
| Steric and electronic factors are closely balanced. | Change the acylating agent to one with different steric bulk. | |
| Product decomposition | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| The product is unstable under the reaction conditions. | Use a milder Lewis acid and shorter reaction times. | |
| Difficulty in product purification | Isomers have very similar polarities. | Employ advanced chromatographic techniques (e.g., HPLC).Consider derivatization of the ketone products to facilitate separation. |
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of 1,2-Difluoro-3-methylbenzene
This protocol describes a general procedure for the acylation of 1,2-difluoro-3-methylbenzene with acetyl chloride using aluminum chloride as the catalyst.
Materials:
-
1,2-Difluoro-3-methylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: In the dropping funnel, place a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of the acylating agent, add a solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation
The following tables present illustrative data on how reaction conditions can influence the yield and regioselectivity of the acylation of 1,2-difluoro-3-methylbenzene. Note: This data is hypothetical and based on established principles of electrophilic aromatic substitution, intended for educational and planning purposes.
Table 1: Effect of Lewis Acid on Regioselectivity
| Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Total Yield (%) | Isomer Ratio (4-acyl : 5-acyl : 6-acyl) |
| AlCl₃ | DCM | 0 to 25 | 75 | 35 : 10 : 55 |
| FeCl₃ | DCM | 0 to 25 | 68 | 45 : 15 : 40 |
| ZnCl₂ | DCE | 50 | 55 | 50 : 20 : 30 |
Table 2: Effect of Temperature on Regioselectivity using AlCl₃
| Solvent | Temperature (°C) | Total Yield (%) | Isomer Ratio (4-acyl : 5-acyl : 6-acyl) |
| DCM | -20 | 65 | 30 : 5 : 65 |
| DCM | 0 to 25 | 75 | 35 : 10 : 55 |
| DCE | 80 | 70 | 40 : 15 : 45 |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation.
Caption: Factors influencing regioselectivity and yield in acylation.
References
Technical Support Center: Handling of Fluorinated Aromatic Ketones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated aromatic ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these important compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Synthesis
Question 1: Why is the yield of my Friedel-Crafts acylation to produce a fluorinated aromatic ketone unexpectedly low?
Answer: Low yields in Friedel-Crafts acylation of fluorinated aromatics can stem from several factors:
-
Deactivation of the Aromatic Ring: Fluorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This inherent property can lead to sluggish or incomplete reactions.
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.
-
Insufficient Catalyst: The product, a fluorinated aromatic ketone, can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, often necessitating a stoichiometric amount rather than a catalytic amount.
-
Suboptimal Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions and decomposition.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. It is best to use a freshly opened bottle of the Lewis acid catalyst.
-
Optimize Catalyst Stoichiometry: Start with at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
-
Adjust Reaction Temperature: Monitor the reaction at room temperature first. If no reaction is observed, gradually increase the temperature.
-
Use a More Reactive Acylating Agent: Acid anhydrides can sometimes be more effective than acyl chlorides in these reactions.
Question 2: I'm attempting a Claisen condensation to form a fluorinated β-diketone, but the reaction is messy and the yield is poor. What are the common pitfalls?
Answer: The Claisen condensation for synthesizing fluorinated β-diketones can be challenging. Common issues include:
-
Self-Condensation of the Ketone: Adding the base directly to the starting ketone before the addition of the fluorinated ester can lead to self-condensation of the ketone, creating unwanted byproducts.
-
Reaction Temperature: The reaction is often exothermic. Maintaining a low temperature (e.g., below 5°C) during the addition of reagents is crucial to prevent side reactions.
-
Base Quality: The activity of the base (e.g., sodium ethoxide, sodium hydride) is critical. Use fresh, high-quality base for optimal results.
-
Formation of Hydrates: Trifluoroacetylated products, in particular, are prone to forming stable hydrates upon workup in the presence of water, which can complicate purification and reduce the isolated yield of the desired diketone.[1][2]
Troubleshooting Steps:
-
Order of Addition: It is preferable to add a mixture of the ketone and the fluorinated ester dropwise to a suspension of the base.[3]
-
Temperature Control: Use an ice bath to maintain a low reaction temperature throughout the addition of reagents.
-
Moisture-Free Environment: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent the formation of hydrates.[1][2] If hydrates do form, they can sometimes be reversed by heating under vacuum.[1]
Question 3: During the direct fluorination of my aromatic ketone with an electrophilic fluorinating agent like Selectfluor®, I'm getting a mixture of mono- and di-fluorinated products. How can I improve the selectivity for mono-fluorination?
Answer: Controlling the selectivity of electrophilic fluorination can be challenging. The formation of di-fluorinated products is a common issue.
-
Keto-Enol Tautomerism: The reaction proceeds through the enol or enolate form of the ketone. If the enol form is readily accessible and stable, di-fluorination can become a significant competing reaction.[1][4]
-
Stoichiometry of the Fluorinating Agent: Using a large excess of the fluorinating agent will favor the formation of the di-fluorinated product.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the likelihood of a second fluorination event.[4]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Start with a slight excess (e.g., 1.1 equivalents) for mono-fluorination.
-
Optimize Temperature: Lowering the reaction temperature can help to reduce the rate of the second fluorination.
-
Monitor the Reaction: Closely monitor the progress of the reaction by TLC or 19F NMR and stop the reaction as soon as the starting material is consumed or the desired product is maximized.
Purification
Question 4: My fluorinated aromatic ketone seems to be decomposing during purification by column chromatography on silica (B1680970) gel. What can I do?
Answer: The acidic nature of standard silica gel can sometimes lead to the decomposition of sensitive compounds, including some fluorinated ketones.
Troubleshooting Steps:
-
Use a Deactivated Stationary Phase: Consider using neutral alumina (B75360) or a deactivated silica gel for your column chromatography.
-
Minimize Contact Time: Do not let the purified compound sit on the column for an extended period. Elute the product as quickly as possible.
-
Alternative Purification Methods: If the compound is thermally stable, distillation could be an option. Recrystallization is another alternative if a suitable solvent system can be found.
Question 5: How can I effectively separate my fluorinated aromatic ketone from non-fluorinated starting materials or byproducts using HPLC?
Answer: The unique properties of fluorinated compounds can be leveraged for effective HPLC purification.
-
Reverse-Phase Chromatography: A standard C8 or C18 reverse-phase column can be effective.
-
Fluorinated Eluents: The use of a fluorinated eluent, such as trifluoroethanol, can enhance the separation of fluorinated compounds.[5]
-
Fluorinated Stationary Phases: For compounds with a high fluorine content, a column with a fluorinated stationary phase can provide unique selectivity.[6] Many ketones are retained better on fluorinated alkyl phases.[6]
Handling and Storage
Question 6: I've noticed that my purified trifluoromethyl-substituted aromatic ketone is gaining weight upon storage. What is happening?
Answer: Trifluoroacetyl groups are highly electrophilic and are susceptible to hydration, even from atmospheric moisture.[1][2] This can lead to the formation of a stable hydrate, which will increase the mass of your sample.
Storage Recommendations:
-
Store trifluoromethyl-substituted ketones in a desiccator under an inert atmosphere.
-
To reverse hydration, it may be possible to heat the sample under high vacuum.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Electrophilic Fluorination of Cyclic Ketones with Selectfluor®
| Starting Material | Product | Reaction Conditions (Time, Temp) | Yield (%) | Reference |
| 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | 48h, Room Temp | 15 | [4] |
| 1,3-Cyclopentanedione | 2,2-Difluoro-1,3-cyclopentanedione | 48h, Room Temp | 4 | [4] |
| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | 24h, Room Temp | 55 | [1] |
| 1-Indanone | 2-Fluoro-1-indanone | 24h, Reflux | 70 | [1][4] |
Data synthesized from cited literature. Yields are approximate and may vary based on specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Claisen Condensation to Synthesize a Fluorinated β-Diketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Prepare a solution of the starting ketone (1.0 equivalent) and the fluorinated ester (1.1 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the cooled suspension of sodium ethoxide over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of aqueous HCl (1M) until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Electrophilic Fluorination using Selectfluor®
This protocol is a general guideline and should be optimized for each specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic ketone (1.0 equivalent) in acetonitrile.
-
Addition of Fluorinating Agent: Add Selectfluor® (1.1 equivalents) to the solution in one portion.
-
Reaction and Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC or 19F NMR at regular intervals.
-
Workup: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or neutral alumina.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical and agrochemical candidates is a widely utilized strategy to modulate a molecule's physicochemical and biological properties. The position of the fluorine atom on an aromatic ring can significantly influence its chemical reactivity, thereby affecting synthetic routes and the accessibility of derivatives. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated acetophenone (B1666503) isomers (2-fluoroacetophenone, 3-fluoroacetophenone, and 4-fluoroacetophenone), supported by available experimental data and theoretical principles.
Theoretical Considerations: The Influence of Fluorine's Position
The reactivity of fluorinated acetophenone isomers is governed by a combination of electronic and steric effects, which differ depending on whether the reaction occurs at the aromatic ring or the carbonyl group.
-
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M).
-
Inductive Effect (-I): This effect deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). It also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Mesomeric Effect (+M): This effect is most pronounced when the fluorine is at the ortho or para position, where it can donate electron density to the aromatic ring. This effect counteracts the inductive effect in electrophilic aromatic substitution and can influence the stability of intermediates in other reactions.
-
-
Steric Effects: The presence of a fluorine atom at the ortho position can sterically hinder the approach of reagents to the adjacent acetyl group, potentially slowing down reactions at the carbonyl carbon.
Comparative Reactivity in Key Reactions
Direct quantitative comparisons of the reactivity of all three fluoroacetophenone isomers under identical conditions are scarce in the literature. However, by combining theoretical principles with available experimental data, a general trend in reactivity can be elucidated.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the acetyl group acts as a strong electron-withdrawing group, activating the aromatic ring to nucleophilic attack. The relative reactivity of the isomers is determined by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate.
Expected Reactivity Order: 4-fluoroacetophenone ≈ 2-fluoroacetophenone (B1329501) > 3-fluoroacetophenone
This order is predicted because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen of the acetyl group when the nucleophile attacks the carbon bearing the fluorine in the ortho or para positions. This stabilization is not possible for the meta isomer.
Unveiling the Biological Potential: A Comparative Guide to 2',3'-Difluoro-4'-methylacetophenone Derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2',3'-Difluoro-4'-methylacetophenone derivatives, primarily in the form of chalcones, against other relevant alternatives. The strategic incorporation of fluorine atoms into the acetophenone (B1666503) scaffold has been shown to enhance the therapeutic properties of the resulting compounds, particularly in the realms of anticancer and antimicrobial activities.
This guide summarizes key quantitative data, details experimental methodologies for cited biological assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships of these promising compounds.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives, especially chalcones, is often evaluated by their cytotoxic effects on cancer cell lines and their inhibitory action against microbial growth. The following tables present a comparative summary of the available quantitative data for these and structurally related compounds to provide a context for their potential therapeutic applications.
Anticancer Activity: Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, gathered from various studies, showcases the cytotoxic potential of fluorinated chalcones and their analogs against several human cancer cell lines. While specific data for chalcones derived directly from this compound is limited in the public domain, the presented data for closely related fluorinated chalcones provides valuable insights into their potential efficacy. The strategic placement of fluorine atoms on the phenyl ring is known to enhance lipophilicity and metabolic stability, often leading to improved biological activity.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Difluoro-dimethoxy Chalcone (B49325) Analogs | ||||
| 1-(2,4-difluorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | Ca9-22 (Gingival) | >100 | 5-Fluorouracil | >100 |
| 1-(2,4-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | Ca9-22 (Gingival) | 59.8 | 5-Fluorouracil | >100 |
| 1-(2,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Ca9-22 (Gingival) | 19.3 | 5-Fluorouracil | >100 |
| 1-(2,6-difluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | Ca9-22 (Gingival) | 12.1 | 5-Fluorouracil | >100 |
| Hydroxychalcone Derivatives | ||||
| 2',4'-dihydroxy-3-fluorochalcone | MCF-7 (Breast) | 34.3 | 5-Fluorouracil | 22.3 |
| 2',4'-dihydroxy-4-fluorochalcone | PC-3 (Prostate) | 29.4 | 5-Fluorouracil | 16.4 |
| Chalcone-like Agents | ||||
| 3-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-hydroxychroman-4-one | K562 (Leukemia) | 1.85 | Etoposide | 31.5 |
| MDA-MB-231 (Breast) | 3.86 | Etoposide | 21.9 |
Note: The data presented is for illustrative and comparative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data below highlights the potential of fluoro-substituted chalcones as antimicrobial agents. The presence of fluorine and other substituents on the chalcone scaffold significantly influences their activity against various bacterial and fungal strains.[1]
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Fluoro-substituted Chalcones | ||||
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | Staphylococcus aureus | 15.6 | Ampicillin | 3.9 |
| Escherichia coli | 31.2 | Ampicillin | 3.9 | |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one | Staphylococcus aureus | 7.81 | Ampicillin | 3.9 |
| Candida albicans | 31.2 | Fluconazole | 7.81 | |
| Chalcone-derived Dihydropyridines | ||||
| Derivative 8c | Staphylococcus aureus | 25 | Amoxicillin | 2 |
| Candida albicans | 25 | Fluconazole | 4 |
Note: The data presented is for illustrative and comparative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of the biological activity of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of chalcone derivatives.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Method
Caption: Workflow for determining the MIC of chalcone derivatives using the broth microdilution method.
Signaling Pathways and Mechanisms of Action
Chalcones exert their biological effects by modulating various cellular signaling pathways implicated in the pathogenesis of cancer and microbial infections. The introduction of fluorine atoms can enhance the interaction of these molecules with their biological targets.
Key Signaling Pathways in Cancer Targeted by Chalcones
Fluorinated chalcones have been reported to interfere with several signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: Key signaling pathways in cancer modulated by fluorinated chalcone derivatives.
References
Validation of 2',3'-Difluoro-4'-methylacetophenone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds. This guide provides a comparative analysis of 2',3'-Difluoro-4'-methylacetophenone against other common acetophenone-based building blocks. The focus of this validation is its performance in the Claisen-Schmidt condensation, a cornerstone reaction in the synthesis of chalcones and other important intermediates. While direct, quantitative experimental data for this compound is not yet broadly available in the literature, this guide offers a predictive comparison based on established principles of chemical reactivity, supported by experimental data for analogous compounds.
Performance in Claisen-Schmidt Condensation: A Comparative Overview
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, serves as an excellent benchmark for evaluating the utility of acetophenone (B1666503) derivatives. The reactivity of the acetophenone building block is influenced by both electronic and steric factors.
Table 1: Comparative Performance of Acetophenone Building Blocks in the Claisen-Schmidt Condensation with Benzaldehyde
| Building Block | Structure | Expected/Observed Yield | Key Influencing Factors |
| This compound | Chemical structure of this compound | Moderate (Predicted) | Steric Hindrance: The ortho-fluoro and ortho-methyl groups are expected to sterically hinder the approach of the enolate to the aldehyde, potentially lowering the reaction rate and yield. Electronic Effects: The electron-withdrawing nature of the two fluorine atoms can increase the acidity of the α-protons, facilitating enolate formation. However, this effect might be counteracted by the steric hindrance. |
| Acetophenone | Chemical structure of Acetophenone | High (75-90%) [1] | Baseline: Unsubstituted, providing a benchmark for reactivity with minimal steric hindrance. |
| 4'-Methylacetophenone | Chemical structure of 4'-Methylacetophenone | Good (50-74%) [1] | Electronic Effects: The electron-donating methyl group slightly deactivates the ring but has a minimal impact on the reaction yield compared to the unsubstituted acetophenone.[1] |
| 2'-Methylacetophenone (B146604) | Chemical structure of 2'-Methylacetophenone | Low (Predicted) | Steric Hindrance: The ortho-methyl group significantly hinders the reaction, leading to a substantial decrease in yield.[1] |
Analysis of Predicted Performance:
This compound presents a unique combination of electronic and steric effects. The presence of two electron-withdrawing fluorine atoms is anticipated to enhance the acidity of the methyl ketone's α-protons, which would typically favor the initial deprotonation step in the Claisen-Schmidt condensation. However, the substitution pattern, with a fluorine atom at the 2' (ortho) position and a methyl group at the 4' position, introduces significant steric bulk around the acetyl group. This steric hindrance is a critical factor that often leads to lower reaction yields in condensation reactions, as observed with 2'-methylacetophenone.[1] Therefore, a moderate yield is predicted for this compound, likely lower than that of acetophenone and 4'-methylacetophenone, but potentially higher than that of 2'-methylacetophenone due to the activating electronic effect of the fluorine atoms.
Experimental Protocols
The following is a generalized experimental protocol for the Claisen-Schmidt condensation which can be adapted for the validation of this compound.
Protocol: Synthesis of a Chalcone (B49325) Derivative via Claisen-Schmidt Condensation
Materials:
-
Substituted Acetophenone (e.g., this compound) (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Cool the acetophenone solution in an ice bath and slowly add the sodium hydroxide solution with stirring.
-
To the cooled, stirring mixture, add the aromatic aldehyde (1.0 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Visualizing the Process
To further aid in the understanding of the reaction and experimental setup, the following diagrams are provided.
References
A Comparative Guide to the Synthetic Methods for 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 2',3'-Difluoro-4'-methylacetophenone, a key intermediate in pharmaceutical and materials science research. The methods discussed include classical electrophilic aromatic substitution, organometallic reactions, and modern cross-coupling strategies. Each method is evaluated based on potential yields, reaction conditions, and substrate compatibility, with supporting data from analogous transformations.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a traditional method for the synthesis of aryl ketones via electrophilic aromatic substitution. In the context of synthesizing this compound, this would involve the acylation of 1,2-difluoro-4-methylbenzene with an acetylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Challenges: The benzene (B151609) ring of 1,2-difluoro-4-methylbenzene is significantly deactivated by the two electron-withdrawing fluorine atoms. This deactivation makes the Friedel-Crafts acylation challenging, likely requiring harsh reaction conditions (e.g., higher temperatures, stronger Lewis acids, or excess catalyst) which can lead to lower yields and potential side reactions. Regioselectivity is also a concern, as acylation could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.
Experimental Protocol (Hypothetical)
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane, add acetyl chloride (1.1 equivalents) dropwise with stirring under an inert atmosphere.
-
After stirring for 15 minutes, add 1,2-difluoro-4-methylbenzene (1.0 equivalent) to the mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or GC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Logical Workflow for Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Grignard Reaction
The Grignard reaction provides a powerful method for carbon-carbon bond formation. For the synthesis of the target molecule, this route would involve the preparation of a Grignard reagent from a suitable halo-aromatic precursor, followed by its reaction with an acetylating agent. The likely precursor would be 1-bromo-2,3-difluoro-4-methylbenzene (B2638327).
Advantages: Grignard reagents are highly reactive nucleophiles, capable of overcoming the electronic deactivation of the fluorinated ring. This method offers a more direct and potentially higher-yielding alternative to Friedel-Crafts acylation. The reaction with an appropriate acetylating agent, such as acetic anhydride at low temperatures, can provide good yields of the desired ketone[1].
Experimental Protocol (Analogous)
Part A: Preparation of 2,3-Difluoro-4-methylphenylmagnesium Bromide
-
Under an inert atmosphere, activate magnesium turnings (1.2 equivalents) in anhydrous THF with a small crystal of iodine[2].
-
Add a solution of 1-bromo-2,3-difluoro-4-methylbenzene (1.0 equivalent) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent[2].
Part B: Reaction with Acetic Anhydride
-
In a separate flask, prepare a solution of acetic anhydride (2.0 equivalents) in anhydrous diethyl ether and cool to -70 °C using a dry ice/acetone bath[1].
-
Slowly add the prepared Grignard reagent to the cold acetic anhydride solution over 1 hour[1].
-
Stir the mixture at -70 °C for an additional 2-3 hours[1].
-
Remove the cooling bath and quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride[1].
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Logical Workflow for Grignard Reaction
Caption: Workflow for Grignard-based synthesis.
Organolithium Reaction and Directed ortho-Metalation (DoM)
Organolithium reagents are generally more reactive than their Grignard counterparts and can be prepared by lithium-halogen exchange or by direct deprotonation (metalation) of an aromatic C-H bond[3][4].
Route A: Lithium-Halogen Exchange: Similar to the Grignard route, 1-bromo-2,3-difluoro-4-methylbenzene can be treated with an alkyllithium reagent (e.g., n-butyllithium) at low temperature to generate the corresponding aryllithium species, which is then quenched with an acetylating agent.
Route B: Directed ortho-Metalation (DoM): DoM involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG)[5][6]. In 1,2-difluoro-4-methylbenzene, the fluorine atoms can act as weak DMGs. Lithiation would be expected to occur at the position ortho to one of the fluorine atoms. However, the regioselectivity might not be exclusively at the desired C-3 position.
Advantages: The high reactivity of organolithiums can lead to faster reactions and potentially higher yields, especially for deactivated systems[7].
Experimental Protocol (Hypothetical for DoM)
-
Dissolve 1,2-difluoro-4-methylbenzene (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) and stir at -78 °C for 1-2 hours.
-
Add acetyl chloride or another suitable acetylating agent (1.2 equivalents) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, wash, dry, and purify as described for the Grignard reaction.
Logical Workflow for Directed ortho-Metalation
Caption: Workflow for Directed ortho-Metalation.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide[8][9]. For the synthesis of the target acetophenone, a plausible approach would be the coupling of a suitable arylboronic acid or ester with an acetylating agent. A key intermediate would be 2,3-difluoro-4-methylphenylboronic acid.
Advantages: Suzuki couplings are known for their high functional group tolerance, mild reaction conditions, and generally high yields[10]. The use of a palladium catalyst allows for a highly selective reaction. This method avoids the use of strongly basic and pyrophoric organometallic reagents like Grignard and organolithium reagents. Various palladium-catalyzed methods for the acylation of aryl halides and arylboronic acids have been developed[1][2][11][12][13][14][15][16][17].
Experimental Protocol (Analogous)
Part A: Synthesis of 2,3-Difluoro-4-methylphenylboronic Acid (based on a similar synthesis[18])
-
React 1-bromo-2,3-difluoro-4-methylbenzene with n-butyllithium at -78 °C in anhydrous THF.
-
Quench the resulting aryllithium with triisopropyl borate.
-
Acidic workup with dilute HCl will yield the desired boronic acid.
Part B: Suzuki Coupling
-
In a reaction vessel, combine 2,3-difluoro-4-methylphenylboronic acid (1.0 equivalent), an acetylating agent such as acetyl chloride (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents) in a suitable solvent like toluene (B28343) or dioxane.
-
Heat the mixture under an inert atmosphere, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki Cross-Coupling
Caption: Workflow for Suzuki Cross-Coupling.
Quantitative Data Comparison
The following table summarizes the potential performance of each synthetic method based on analogous reactions reported in the literature. The values for the target molecule are estimates and would require experimental validation.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity | Reaction Conditions | Key Advantages | Potential Disadvantages |
| Friedel-Crafts Acylation | 1,2-Difluoro-4-methylbenzene | Acetyl chloride, AlCl₃ | Low to Moderate (20-50%) | Moderate | Harsh (reflux) | One-step reaction | Low yield, regioselectivity issues, harsh conditions |
| Grignard Reaction | 1-Bromo-2,3-difluoro-4-methylbenzene | Mg, Acetic anhydride | Good (60-80%)[1] | Good | Mild (low temp) | High reactivity, good yields | Moisture sensitive, pyrophoric reagents |
| Organolithium/DoM | 1,2-Difluoro-4-methylbenzene | n-BuLi, Acetylating agent | Moderate to Good (50-70%) | Good | Very low temp (-78 °C) | High reactivity | Pyrophoric reagents, potential regioselectivity issues with DoM |
| Suzuki Coupling | 2,3-Difluoro-4-methylphenylboronic acid | Acetyl chloride, Pd catalyst | Good to Excellent (70-90%)[12] | High | Mild to moderate heat | High functional group tolerance, high yield and purity | Multi-step synthesis of boronic acid, catalyst cost |
Conclusion
For the synthesis of this compound, both the Grignard reaction and the Suzuki cross-coupling appear to be the most promising methods. The Grignard reaction offers a more direct route with potentially good yields, provided that the starting bromo-aromatic is available. The Suzuki coupling, while requiring the synthesis of a boronic acid intermediate, is likely to provide the highest yield and purity with excellent functional group tolerance, making it a highly attractive option for producing high-quality material. The Friedel-Crafts acylation is expected to be the least efficient due to the deactivated nature of the starting material. The organolithium approach, particularly through directed ortho-metalation, is a viable alternative but may present challenges in controlling regioselectivity. The choice of method will ultimately depend on the availability of starting materials, scalability requirements, and the desired purity of the final product.
References
- 1. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. fishersci.it [fishersci.it]
- 8. m.youtube.com [m.youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Acyl Suzuki Cross-Coupling [mdpi.com]
- 18. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
A Spectroscopic Comparison of 2',3'-Difluoro-4'-methylacetophenone and Its Positional Isomers
In the fields of synthetic chemistry and drug discovery, the unambiguous identification of constitutional isomers is a critical step. Positional isomers, while sharing the same molecular formula and weight, can exhibit significantly different chemical, physical, and biological properties due to the varied arrangement of substituents on the aromatic ring. This guide provides a detailed spectroscopic comparison of 2',3'-Difluoro-4'-methylacetophenone and two of its positional isomers: 3',4'-Difluoro-2'-methylacetophenone and 2',5'-Difluoro-3'-methylacetophenone.
This comparison utilizes predictive data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and data from structurally similar compounds. The objective is to highlight the key spectroscopic features that enable the differentiation of these isomers, providing researchers with a practical framework for their characterization.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and its selected isomers. These predictions are based on the analysis of substituent effects on the spectroscopic behavior of substituted acetophenones.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) of Acetyl Protons (-COCH₃) | Chemical Shift (δ) of Methyl Protons (-CH₃) | Aromatic Proton Signals (δ, Multiplicity, J in Hz) |
| This compound | ~2.6 ppm (s, 3H) | ~2.3 ppm (s, 3H) | ~7.0-7.2 ppm (m, 1H), ~7.5-7.7 ppm (m, 1H) |
| 3',4'-Difluoro-2'-methylacetophenone | ~2.5 ppm (s, 3H) | ~2.2 ppm (s, 3H) | ~7.1-7.3 ppm (m, 2H) |
| 2',5'-Difluoro-3'-methylacetophenone | ~2.6 ppm (s, 3H) | ~2.4 ppm (s, 3H) | ~7.2-7.4 ppm (m, 2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) of Carbonyl Carbon (C=O) | Chemical Shift (δ) of Acetyl Carbon (-COCH₃) | Chemical Shift (δ) of Methyl Carbon (-CH₃) | Aromatic Carbon Signals (δ) |
| This compound | ~195-198 ppm | ~29-31 ppm | ~14-16 ppm | ~115-160 ppm (complex pattern with C-F couplings) |
| 3',4'-Difluoro-2'-methylacetophenone | ~197-200 ppm | ~30-32 ppm | ~13-15 ppm | ~110-165 ppm (complex pattern with C-F couplings) |
| 2',5'-Difluoro-3'-methylacetophenone | ~196-199 ppm | ~29-31 ppm | ~15-17 ppm | ~112-162 ppm (complex pattern with C-F couplings) |
Table 3: Predicted Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-F Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| This compound | ~1690-1705 | ~1600, ~1480 | ~1200-1300 | ~3050-3100 | ~2850-2960 |
| 3',4'-Difluoro-2'-methylacetophenone | ~1685-1700 | ~1610, ~1500 | ~1150-1250 | ~3050-3100 | ~2850-2960 |
| 2',5'-Difluoro-3'-methylacetophenone | ~1690-1705 | ~1605, ~1490 | ~1180-1280 | ~3050-3100 | ~2850-2960 |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 170 | 155 ([M-CH₃]⁺), 127 ([M-COCH₃]⁺), 43 ([COCH₃]⁺) |
| 3',4'-Difluoro-2'-methylacetophenone | 170 | 155 ([M-CH₃]⁺), 127 ([M-COCH₃]⁺), 43 ([COCH₃]⁺) |
| 2',5'-Difluoro-3'-methylacetophenone | 170 | 155 ([M-CH₃]⁺), 127 ([M-COCH₃]⁺), 43 ([COCH₃]⁺) |
Note: While the major fragment ions are expected to be the same, their relative abundances may differ slightly between isomers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the difluoro-methylacetophenone isomer is dissolved in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired on a 500 MHz NMR spectrometer. Key parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C). A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 240 ppm, a pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is used, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC column separates the components of the sample before they enter the mass spectrometer.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic comparison and differentiation of the difluoro-methylacetophenone isomers.
Caption: Experimental workflow for the spectroscopic analysis and identification of difluoro-methylacetophenone isomers.
Caption: Logical workflow for differentiating isomers based on key spectroscopic features.
Structure-Activity Relationship of 2',3'-Difluoro-4'-methylacetophenone Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) for 2',3'-difluoro-4'-methylacetophenone analogs is not currently available in published scientific literature. Extensive searches have not yielded studies that systematically synthesize and evaluate a series of these specific compounds to determine the relationship between their chemical structure and biological activity.
Therefore, this guide provides a hypothetical framework for such a study, drawing on general principles of medicinal chemistry and the observed activities of structurally related acetophenone (B1666503) derivatives. This document is intended to guide future research for scientists and drug development professionals.
Rationale and Potential Biological Significance
The this compound scaffold is of interest in medicinal chemistry due to the presence of key functional groups that can influence a molecule's pharmacological properties.
-
Difluoro Substitution: The presence of two fluorine atoms on the phenyl ring can significantly impact the compound's electronics, lipophilicity, and metabolic stability. Fluorine's high electronegativity can alter the acidity of nearby protons and influence binding interactions with biological targets. Furthermore, the carbon-fluorine bond is very stable, which can prevent metabolic degradation at that position, potentially increasing the compound's half-life in vivo.
-
Methyl Group: The methyl group at the 4'-position can affect the molecule's interaction with target proteins through hydrophobic interactions and can influence its overall shape and conformation.
-
Acetophenone Moiety: The acetophenone core provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs.
Based on the known biological activities of other substituted acetophenones, analogs of this compound could be promising candidates for various therapeutic areas, including but not limited to:
-
Enzyme Inhibition: As potential inhibitors of kinases, phosphatases, or other enzymes implicated in disease.
-
Anti-inflammatory Agents: By targeting pathways involved in inflammation.
-
Anticancer Agents: Through cytotoxic or cytostatic effects on cancer cells.
Hypothetical Structure-Activity Relationship Exploration
A systematic SAR study would involve the synthesis and biological evaluation of a series of analogs where different parts of the this compound scaffold are modified.
Table 1: Hypothetical Biological Activity of this compound Analogs Against a Target Kinase
| Compound ID | Modification on Acetyl Group (R) | IC50 (µM) |
| 1 (Parent) | -CH3 | > 100 |
| 2a | -CH2CH3 | 85.3 |
| 2b | -CH2OH | 52.1 |
| 2c | -CH2NH2 | 35.8 |
| 2d | -CH2Br | 12.5 |
| 3a | -(CH2)2OH | 68.4 |
| 3b | -c-propyl | 45.2 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental data is required to establish a valid SAR.
Experimental Protocols
To generate the data for a comparative guide, the following experimental procedures would be necessary.
General Synthetic Pathway for Analogs
A potential synthetic route to generate analogs with modifications on the acetyl group could involve an initial bromination of the parent compound, followed by nucleophilic substitution with various amines, alcohols, or other nucleophiles.
Caption: A potential synthetic workflow for generating analogs.
In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of the synthesized analogs against a specific protein kinase, a luminescence-based kinase assay could be employed.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Synthesized analog compounds dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the analog compounds in the kinase assay buffer.
-
In a multi-well plate, add the kinase enzyme, the substrate, and the diluted analog compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Visualization of Logical Relationships
The process of hit-to-lead optimization in a drug discovery project based on this scaffold can be visualized as follows.
Caption: Hit-to-lead optimization workflow.
Disclaimer: This document is a hypothetical guide. All data and specific experimental outcomes are illustrative. A definitive comparison guide requires dedicated experimental research to be conducted on the structure-activity relationship of this compound analogs.
A Comparative Guide to In-Silico Modeling of 2',3'-Difluoro-4'-methylacetophenone Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool for modulating the physicochemical and biological properties of organic compounds. 2',3'-Difluoro-4'-methylacetophenone, a fluorinated aromatic ketone, presents a versatile starting material for the synthesis of novel pharmaceuticals and functional materials. Predicting the outcomes and understanding the mechanisms of its reactions are crucial for efficient drug discovery and process development. In-silico modeling provides a cost-effective and insightful alternative to purely experimental approaches for achieving these goals.
This guide offers an objective comparison of various in-silico modeling techniques that can be applied to predict the reactivity of this compound. We will explore the performance of different computational methods, supported by examples from related fluorinated compounds and general ketone chemistry, and provide detailed experimental protocols for validation.
Comparison of In-Silico Modeling Approaches
The choice of computational method depends on the desired balance between accuracy and computational cost. For reaction prediction, methods range from rapid, qualitative machine learning models to highly accurate, but computationally intensive, quantum mechanics (QM) calculations.
Table 1: Performance Comparison of In-Silico Methods for Reaction Outcome Prediction
| In-Silico Method | Typical Application | Accuracy | Computational Cost | Key Strengths | Limitations |
| Machine Learning (ML) / AI | High-throughput screening, reaction yield prediction.[1] | Moderate to High (within trained domain) | Low to Moderate | Fast predictions for large datasets, can learn from experimental data.[2][3][4] | Requires large, high-quality datasets for training; may not extrapolate well to novel reactions. |
| Semi-empirical Quantum Mechanics (e.g., PM7, AM1) | Initial geometry optimization, screening of reaction pathways. | Low to Moderate | Low | Very fast calculations, suitable for large molecules. | Lower accuracy for reaction energies and barrier heights compared to DFT. |
| Density Functional Theory (DFT) | Mechanism elucidation, transition state analysis, prediction of reaction energies and barrier heights.[5] | High | Moderate to High | Good balance of accuracy and cost, widely applicable to organic reactions.[6] | Choice of functional and basis set can significantly impact results.[7] |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy benchmarking of reaction energies. | Very High | Very High | Considered the "gold standard" for accuracy. | Prohibitively expensive for all but the smallest systems. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in solution or enzymatic environments.[8] | High (for the QM region) | High | Accounts for the effect of the environment on the reaction. | Requires careful setup of the QM and MM regions. |
Experimental Protocols for Validation
Computational predictions are most powerful when validated by experimental data. A common reaction for acetophenone (B1666503) derivatives is the Claisen-Schmidt condensation to form chalcones, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative from a Fluorinated Acetophenone
This protocol is adapted from the synthesis of chalcones from 4-fluoro-3-methyl-acetophenone.
Materials:
-
4-fluoro-3-methyl-acetophenone (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Aqueous potassium hydroxide (B78521) (40%)
-
Crushed ice
-
Dilute hydrochloric acid (1:1)
Procedure:
-
A mixture of 4-fluoro-3-methyl-acetophenone (0.01 mol) and an aromatic aldehyde (0.01 mol) is stirred in ethanol (30 ml).
-
Aqueous potassium hydroxide (40%) is added dropwise to the mixture with constant stirring.
-
The mixture is left overnight at room temperature.
-
The reaction mixture is then poured into crushed ice.
-
The solution is acidified with 1:1 dilute hydrochloric acid until a precipitate is formed.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Characterization: The synthesized chalcone can be characterized by:
-
Thin-Layer Chromatography (TLC): To check the purity of the product.
-
Melting Point Determination: To identify the compound.
-
Spectroscopic Methods (IR, 1H NMR, 13C NMR): To confirm the structure of the synthesized chalcone.
Illustrative Workflows and Signaling Pathways
In-Silico Reaction Prediction Workflow
The following diagram illustrates a typical workflow for predicting the outcome of a chemical reaction using in-silico methods and validating the prediction with experimental results.
Caption: Workflow for in-silico reaction prediction and experimental validation.
Signaling Pathway for Nucleophilic Addition to a Ketone
The diagram below outlines the general mechanism for the nucleophilic addition to a ketone, a fundamental reaction type for acetophenones.
Caption: Generalized signaling pathway for nucleophilic addition to a ketone.
Conclusion
In-silico modeling is an indispensable tool in modern chemical research and drug development. For a versatile molecule like this compound, computational methods can provide deep insights into its reactivity, guiding synthetic efforts and accelerating the discovery of new molecules with desired properties. While machine learning models offer rapid predictions, DFT and other quantum mechanics-based methods provide detailed mechanistic information. The most effective approach involves a synergistic combination of in-silico modeling and experimental validation, allowing for an iterative refinement of both theoretical models and synthetic strategies. This integrated approach not only enhances the efficiency of research but also fosters a deeper understanding of the underlying chemical principles.
References
- 1. rjptonline.org [rjptonline.org]
- 2. people.csail.mit.edu [people.csail.mit.edu]
- 3. Prediction of Organic Reaction Outcomes Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of Organic Reaction Outcomes Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Computational prediction of chemical reactions: current status and outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmarking of Catalysts for 2',3'-Difluoro-4'-methylacetophenone Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2',3'-Difluoro-4'-methylacetophenone is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is heavily reliant on the choice of catalyst for the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene. This guide provides an objective comparison of potential catalysts for this reaction, with performance data extrapolated from studies on analogous fluorinated aromatic compounds due to the limited availability of direct comparative data for this specific substrate.
Catalyst Performance Comparison
The selection of a suitable catalyst is paramount for optimizing the yield, selectivity, and overall efficiency of the this compound synthesis. The following table summarizes the expected performance of various homogeneous and heterogeneous catalysts based on their documented efficacy in the Friedel-Crafts acylation of fluorinated benzenes. It is important to note that the reactivity of 1,2-difluoro-3-methylbenzene is expected to be hindered due to the electronic effects of the fluorine substituents, making catalyst choice particularly crucial.
| Catalyst Type | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Reference |
| Homogeneous Lewis Acids | Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane | 0 - rt | 0.5 - 2 h | Moderate to High | Moderate to Good | [1] |
| Ferric Chloride (FeCl₃) | Acetyl Chloride | Dichloromethane | rt - 40 | 1 - 4 h | Moderate | Good | [2] | |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride (B1165640) | Neat | 100 - 120 | 2 - 8 h | Low to Moderate | Moderate | [2] | |
| Metal Triflates (e.g., Cu(OTf)₂) | Acyl Chlorides/Anhydrides | Ionic Liquids/Organic Solvents | 25 - 100 | 1 - 6 h | High | High | [3] | |
| Heterogeneous Solid Acids | Zeolite H-Beta | Acetic Anhydride | Toluene (B28343) | 150 | 4 - 24 h | Moderate | High (para-selective) | [4][5] |
| Zeolite Y | Acyl Chlorides | 1,2-Dichlorobenzene | 180 | 1 - 5 h | Good | High | [6] | |
| Sulfated Zirconia | Acetic Anhydride | Neat | 120 - 160 | 2 - 6 h | Moderate to High | Good |
Note: "rt" denotes room temperature. Yields and selectivities are estimates based on reactions with similar substrates and may vary for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the Friedel-Crafts acylation of a difluorinated aromatic substrate. These should be optimized for the specific synthesis of this compound.
Protocol 1: Homogeneous Lewis Acid Catalysis (e.g., AlCl₃)
Materials:
-
1,2-difluoro-3-methylbenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
After the addition is complete, add a solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[1]
Protocol 2: Heterogeneous Solid Acid Catalysis (e.g., Zeolite H-Beta)
Materials:
-
1,2-difluoro-3-methylbenzene
-
Zeolite H-Beta (activated)
-
Acetic Anhydride
-
Anhydrous Toluene
Procedure:
-
Activate the Zeolite H-Beta catalyst by heating under vacuum at a high temperature (e.g., 400-500°C) for several hours.
-
In a high-pressure reactor, combine the activated zeolite catalyst, 1,2-difluoro-3-methylbenzene, acetic anhydride, and anhydrous toluene as the solvent.
-
Seal the reactor and heat to the desired reaction temperature (e.g., 150°C) with vigorous stirring.
-
Maintain the reaction at this temperature for the desired time (4-24 hours), monitoring the progress by GC analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature.
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.
-
The filtrate containing the product is then worked up by washing with water and a dilute base solution to remove any unreacted acetic anhydride and acetic acid.
-
Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[5]
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for benchmarking the performance of different catalysts for the synthesis of this compound.
References
Cross-reactivity studies of 2',3'-Difluoro-4'-methylacetophenone derivatives
A Comparative Guide to Cross-Reactivity Studies of Acetophenone (B1666503) Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selective activity of a therapeutic candidate is crucial for its safety and efficacy. Off-target interactions can lead to unforeseen side effects, making cross-reactivity studies a critical component of the drug discovery and development process. Acetophenone derivatives have demonstrated a wide range of biological activities, and understanding their selectivity is paramount.
Data Presentation: Cross-Reactivity of Acetophenone Derivatives
The following tables summarize the biological activity and inhibitory concentrations of various acetophenone derivatives against different targets. This data, gathered from studies on related compounds, provides a comparative look at how substitutions on the acetophenone scaffold can influence potency and selectivity.
Table 1: Inhibitory Activity of 2,4,6-Trihydroxy-3-geranyl-acetophenone (tHGA) and its Analogues
| Compound ID | Target Enzyme | IC50 (µM) |
| tHGA | 5-LOX | 0.42[1] |
| tHGA | COX-2 | 0.4[1] |
| tHGA | 15-LOX | 23.6[1] |
| tHGA Analogue | 15-LOX | 10.3[1] |
| Prenylated Analogue 4a-g | LOX | 35 - 95[1] |
Table 2: Monoamine Oxidase (MAO) Inhibition by Novel Acetophenone Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity |
| 1j | MAO-B | 12.9[2] | Preferential for MAO-B |
| 2e | MAO-B | 11.7[2] | Preferential for MAO-B |
| Selegiline (Reference) | MAO-B | 35.6 (approx.) | MAO-B Inhibitor |
Most tested compounds in this series showed weak or no inhibition of MAO-A.[2]
Table 3: Antimicrobial Activity of 2-Methylacetophenone Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) |
| 2,3,4-Trihydroxy-5-methylacetophenone | Bacillus cereus | 62.5[3] |
| 2,3,4-Trihydroxy-5-methylacetophenone | Escherichia coli | 62.5[3] |
| 2,3,4-Trihydroxy-5-methylacetophenone | Klebsiella pneumoniae | 125[3] |
| 2,3,4-Trihydroxy-5-methylacetophenone | Mycobacterium smegmatis | 125[3] |
| 2,3,4-Trihydroxy-5-methylacetophenone | Staphylococcus aureus | 62.5[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are protocols for key experiments commonly employed in selectivity profiling.
Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This method assesses the thermal stabilization of a protein upon ligand binding to determine binding affinity.
-
Materials and Reagents:
-
Purified kinase enzymes
-
Test compounds (acetophenone derivatives)
-
SYPRO Orange dye
-
96- or 384-well PCR plates
-
Real-time PCR instrument with a thermal melt curve program
-
-
Procedure:
-
Prepare a master mix containing the kinase enzyme and SYPRO Orange dye in an appropriate buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melt program, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of a compound compared to the DMSO control is indicative of binding affinity. A larger ΔTm suggests stronger binding.
-
Competitive Binding Assay
This assay measures the ability of a test compound to compete with a known ligand for binding to a target protein.
-
Materials and Reagents:
-
Target protein
-
A labeled (e.g., fluorescent, radioactive, biotinylated) ligand with known affinity for the target.
-
Test compounds (acetophenone derivatives)
-
Appropriate assay buffer and plates (e.g., 96-well microtiter plates).
-
Detection instrument (e.g., fluorescence plate reader, scintillation counter).
-
-
Procedure:
-
To the wells of a microtiter plate, add the target protein, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Include controls for no inhibition (only target and labeled ligand) and background (no target).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the signal from the labeled ligand.
-
Data Analysis: The concentration of the test compound that displaces 50% of the labeled ligand is the IC50 value. This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the labeled ligand.
-
In Vitro Safety Pharmacology Profiling
This involves screening the test compound against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.
-
Procedure:
-
Select a panel of targets for screening. Several commercial services offer standard safety panels.
-
The test compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.
-
Assays are performed using various formats, including radioligand binding assays, enzyme activity assays, and functional cellular assays.
-
Data Analysis: The results are usually expressed as a percentage of inhibition or activation. For any significant "hits" (e.g., >50% inhibition), follow-up dose-response studies are conducted to determine the IC50 or EC50 value.
-
Visualizations
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Hypothetical Signaling Pathway Modulation
This diagram illustrates how an acetophenone derivative, by inhibiting a primary kinase target, could also affect other pathways through off-target inhibition, leading to unintended cellular responses.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2',3'-Difluoro-4'-methylacetophenone
Proper disposal of 2',3'-Difluoro-4'-methylacetophenone is critical to ensure personnel safety and environmental protection. As a fluorinated organic compound, it requires careful handling and should be treated as hazardous waste. The procedural steps outlined below provide a framework for its safe management and disposal in a laboratory setting.
Key Safety and Disposal Information Summary
The following table summarizes crucial safety and disposal data extrapolated from analogous chemical compounds. This information should be used as a general guideline for handling this compound.
| Parameter | Guideline | Source Analogy |
| Hazard Classification | Assumed to be a combustible liquid, harmful if swallowed, and a skin/eye irritant. | Based on SDS for similar acetophenone (B1666503) derivatives. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat. | Standard laboratory practice for handling organic chemicals. |
| Waste Container | A clearly labeled, sealable, and chemically compatible container (e.g., glass or polyethylene).[1][2][3] | General guidelines for liquid hazardous waste.[1][2][3] |
| Waste Segregation | Store as halogenated organic waste. Do not mix with non-halogenated solvents or other incompatible waste streams.[4][5] | Best practices for chemical waste management.[4][5] |
| Disposal Method | Transfer to a licensed hazardous waste disposal company for incineration or other approved treatment methods.[6][7] | Standard procedure for organic chemical waste.[6][7] |
| Spill Cleanup | Absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. | General protocol for chemical spills. |
Detailed Disposal Protocol
This step-by-step protocol outlines the procedure for the safe disposal of small laboratory quantities of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.
- Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and compatible chemical-resistant gloves.
2. Waste Collection:
- Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[5]
- The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][8]
- Never mix this compound with other waste categories, such as non-halogenated solvents, strong acids, bases, or oxidizers.[4]
3. Waste Transfer:
- Carefully transfer the waste into the designated container using a funnel to prevent spills.
- Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[1]
- Securely close the container immediately after adding waste.[1][2]
4. Labeling and Storage:
- Ensure the waste container is clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and a list of all constituents with their approximate concentrations.[1][2]
- Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.[3]
5. Final Disposal:
- Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2][9]
- Follow all institutional procedures for waste pickup and documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. benchchem.com [benchchem.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. lobachemie.com [lobachemie.com]
- 7. employees.delta.edu [employees.delta.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2',3'-Difluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 2',3'-Difluoro-4'-methylacetophenone (CAS No. 261763-30-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to EU EN166 or US NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Skin and Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. Ensure it is a proper fit to cover as much skin as possible. |
| Respiratory Protection | Use in a Ventilated Area | All handling of this compound should be conducted in a well-ventilated laboratory or inside a chemical fume hood to minimize inhalation of vapors. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol [1] |
| Physical State | Liquid |
| Boiling Point | Data not available for this compound. For the similar compound 4'-Fluoro-3'-methylacetophenone: 215 °C.[2][3] |
| Flash Point | Data not available for this compound. For the similar compound 4'-Fluoro-3'-methylacetophenone: 87 °C.[3] |
| Vapor Pressure | Data not available for this compound. For the similar compound 4'-Methylacetophenone: 0.52 hPa at 25 °C.[4] |
| Density | Data not available for this compound. For the similar compound 4'-Fluoro-3'-methylacetophenone: 1.12 g/cm³ at 20°C.[3] |
| Permissible Exposure Limit (PEL) | Not established by OSHA, NIOSH, or ACGIH.[5][6] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Spill Response: In the event of a spill, follow the procedures outlined in the workflow below.
First Aid Measures:
-
After Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Inhalation: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.
Disposal Plan: Due to the presence of fluorine, this compound should be treated as halogenated organic waste.
-
Waste Collection: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a clearly labeled and sealed container.
-
Disposal Method: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This is necessary to break the stable carbon-fluorine bond.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]
- 3. 4'-Fluoro-3'-methylacetophenone | 369-32-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4 -Methylacetophenone for synthesis 122-00-9 [sigmaaldrich.com]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
